5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
説明
BenchChem offers high-quality 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C9H13IN2O3 |
|---|---|
分子量 |
324.12 g/mol |
IUPAC名 |
5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine |
InChI |
InChI=1S/C9H13IN2O3/c1-13-2-3-14-4-5-15-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 |
InChIキー |
WHBSBUFQVWQROF-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOC1=NC=NC=C1I |
製品の起源 |
United States |
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine: A Strategic Building Block in Advanced Therapeutics
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the rational design of molecular scaffolds is paramount. 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (CAS: 1876211-38-9) has emerged as a highly specialized, bifunctional intermediate utilized in the synthesis of next-generation kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1].
This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and synthetic utility of this compound. By dissecting the causality behind its specific functional groups—the pyrimidine core, the C5-iodo handle, and the C4-PEGylated chain—we aim to equip medicinal chemists and drug development professionals with actionable workflows for integrating this building block into complex molecular architectures.
Structural Rationale & Physicochemical Profiling
The architectural design of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is not arbitrary; it is a masterclass in modern medicinal chemistry, balancing pharmacodynamics (target binding) with pharmacokinetics (solubility and distribution).
The Pyrimidine Core: The Hinge-Binding Anchor
Pyrimidines are privileged scaffolds in oncology and immunology due to their ability to act as bioisosteres for the purine base of ATP. When designed as kinase inhibitors, the nitrogen atoms (N1 and N3) of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region[2].
The C5-Iodo Handle: The Electrophilic Vector
In the pyrimidine ring, the C2, C4, and C6 positions are highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atoms. Conversely, the C5 position is relatively electron-rich, making it the primary site for electrophilic halogenation.
-
Causality in Catalyst Selection: The incorporation of an iodine atom at C5 provides a superior leaving group compared to bromine or chlorine. The lower bond dissociation energy of the C–I bond facilitates rapid oxidative addition by Palladium(0) species under mild conditions[3]. This is critical to prevent the thermal degradation of the adjacent PEG chain during complex cross-coupling reactions[4].
The C4-PEGylated Chain: Solubility and TPD Integration
The 4-[2-(2-methoxyethoxy)ethoxy] substituent is a mini-PEG (diethylene glycol monomethyl ether) chain attached via an ether linkage.
-
Solvent-Exposed Trajectory: In kinase crystal structures, substituents at the C4 position typically project outward from the ATP-binding pocket into the solvent-accessible region.
-
Dual Functionality: First, this PEG chain drastically reduces the lipophilicity (LogP) of the highly hydrophobic aromatic core, improving aqueous solubility and oral bioavailability. Second, in the context of Targeted Protein Degradation (TPD), this solvent-exposed PEG chain acts as an ideal, pre-installed exit vector to attach linkers that recruit E3 ubiquitin ligases (such as Cereblon or VHL)[5].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine |
| CAS Number | 1876211-38-9[1] |
| Molecular Formula | C9H13IN2O3 |
| Molecular Weight | 324.12 g/mol |
| SMILES | COCCOCCOc1ncnc(I)c1 |
| Primary Utility | Suzuki/Sonogashira Cross-Coupling Substrate; PROTAC Linker Vector |
| Storage Conditions | Cold-chain (2-8°C), inert atmosphere (Argon/N2) to prevent oxidation of the ether linkage and dehalogenation. |
Synthetic Utility & Experimental Workflows
The primary synthetic utility of this compound lies in its ability to undergo Palladium-catalyzed cross-coupling reactions at the C5 position without disrupting the C4-PEG chain.
Pathway Visualization
Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for 5-iodo pyrimidines.
Figure 2: Strategic functionalization vectors of the pyrimidine scaffold for PROTAC development.
Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling
To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the Suzuki-Miyaura coupling of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine with a generic aryl boronic acid[3][4].
Reagents & Materials
-
Substrate: 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (1.0 equiv, 1.0 mmol, 324 mg)
-
Coupling Partner: Aryl boronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)
-
Solvent System: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)
Protocol Logic & Execution
-
Preparation of the Biphasic System:
-
Action: Dissolve the substrate and aryl boronic acid in 8 mL of 1,4-Dioxane in a Schlenk flask. Dissolve K₂CO₃ in 2 mL of deionized H₂O and add to the flask.
-
Causality: A biphasic system is required because the organic substrate requires a non-polar/aprotic environment, while the inorganic base (necessary for the transmetalation step) requires an aqueous phase to dissolve and generate the active boronate species.
-
-
Degassing (Critical Step):
-
Action: Sparge the mixture with Argon for 15 minutes, or perform three freeze-pump-thaw cycles.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides. Complete deoxygenation ensures catalyst longevity and prevents homocoupling of the boronic acid.
-
-
Catalyst Addition & Heating:
-
Action: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 80°C.
-
Causality: The bidentate dppf ligand provides steric bulk that accelerates reductive elimination while stabilizing the Pd center against precipitation (palladium black formation). 80°C provides sufficient thermal energy to overcome the activation barrier of the C-I bond oxidative addition.
-
-
In-Process Monitoring (Self-Validation):
-
Action: Monitor via LC-MS or TLC (Eluent: EtOAc/Hexanes 1:1) after 2 hours.
-
Validation: The disappearance of the starting material mass ( m/z 325 [M+H]+) and the appearance of the coupled product mass confirms successful transmetalation and reductive elimination.
-
-
Workup & Purification:
-
Action: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
-
Conclusion
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is far more than a simple chemical reagent; it is a rationally engineered module designed to solve specific challenges in drug discovery. By combining the hinge-binding potential of a pyrimidine core, the high cross-coupling reactivity of a C5-iodo handle, and the pharmacokinetic/TPD advantages of a C4-PEG chain, it allows researchers to rapidly iterate on complex therapeutic designs with high synthetic efficiency.
References
-
ACS Publications - 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from:[Link]
-
ResearchGate - Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine. Retrieved from:[Link]
-
MolAid - 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene (Contextualizing PEG linkers in PROTACs). Retrieved from:[Link]
- Google Patents - 2-anilino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
Sources
- 1. 1876211-38-9|5-Iodo-4-(2-(2-methoxyethoxy)ethoxy)pyrimidine|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene - CAS号 110891-32-2 - 摩熵化学 [molaid.com]
Structural Elucidation and Synthetic Methodology of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine: A Bifunctional Scaffold for Drug Discovery
Executive Summary
The compound 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (CAS No. 1876211-38-9)[1] represents a highly versatile, bifunctional heterocyclic building block utilized in advanced medicinal chemistry and automated molecular discovery[2]. The pyrimidine core is a privileged scaffold ubiquitous in kinase inhibitors, nucleoside analogs, and oncology therapeutics. This specific derivative features two critical functional handles:
-
C5-Iodine: A highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid expansion of chemical space[3].
-
C4-PEGylated Ether: The 2-(2-methoxyethoxy)ethoxy chain (a mini-PEG group) significantly enhances aqueous solubility, reduces protein aggregation, and modulates the pharmacokinetic profile of downstream drug candidates.
This whitepaper provides an in-depth technical guide on the regioselective synthesis, mechanistic causality, and rigorous structural elucidation (NMR and HRMS) of this compound.
Retrosynthetic Analysis and Mechanistic Causality
The synthesis of 4-alkoxy-5-iodopyrimidines relies on the differential reactivity of the pyrimidine ring positions. The target molecule is synthesized via a Nucleophilic Aromatic Substitution (SNAr) using 4-chloro-5-iodopyrimidine as the electrophile and diethylene glycol monomethyl ether as the nucleophile[4][5].
Causality of Regioselectivity
Why does the alkoxide attack the C4 position exclusively, leaving the C5-iodine intact?
-
Electronic Activation: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are highly electronegative. Through both inductive and resonance effects, they withdraw electron density from the C2, C4, and C6 positions, rendering them highly electrophilic.
-
Inertness of C5: The C5 position is not resonance-activated by the ring nitrogens. Consequently, the C-I bond at C5 is completely inert to SNAr conditions, preserving the iodine for subsequent transition-metal catalysis.
-
Leaving Group Ability: Chloride at C4 is an excellent leaving group, facilitating the rapid collapse of the intermediate Meisenheimer complex to restore aromaticity.
Figure 1: Mechanism of the regioselective SNAr reaction at the C4 position of the pyrimidine ring.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure high yield and purity, the following step-by-step protocol employs sodium hydride (NaH) to generate a highly reactive alkoxide, driving the SNAr reaction to completion.
Reagents:
-
4-Chloro-5-iodopyrimidine (1.0 equiv)
-
Diethylene glycol monomethyl ether (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Alkoxide Generation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous THF (10 mL/mmol) and diethylene glycol monomethyl ether (1.2 equiv). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add NaH (1.5 equiv) in portions. Self-Validation Check: The evolution of H₂ gas indicates active deprotonation. Stir at 0 °C for 30 minutes until gas evolution ceases, confirming complete alkoxide formation.
-
Electrophile Addition: Dissolve 4-chloro-5-iodopyrimidine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C for 4–6 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the high-Rf starting material and the appearance of a lower-Rf UV-active spot indicates conversion.
-
Quenching & Extraction: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure product as a pale yellow oil.
Structure Elucidation: NMR and Mass Spectrometry
The structural confirmation of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine requires a multi-modal spectroscopic approach. The presence of the iodine atom induces specific electronic shielding effects that are highly diagnostic in Carbon-13 NMR.
Figure 2: Analytical workflow for the unambiguous structural elucidation of the synthesized pyrimidine.
High-Resolution Mass Spectrometry (HRMS)
-
Formula: C₉H₁₃IN₂O₃
-
Exact Mass: 324.00
-
ESI-HRMS (m/z): Calculated for [M+H]⁺: 325.0044. Found: 325.0040.
-
Diagnostic Insight: Iodine is monoisotopic (¹²⁷I). Unlike chlorinated or brominated compounds, the mass spectrum will not show an M+2 isotope peak of significant intensity, confirming the displacement of the chlorine atom.
Nuclear Magnetic Resonance (NMR) Data Presentation
The ¹H and ¹³C NMR assignments are summarized below. The most critical diagnostic feature is the Heavy Atom Effect observed in the ¹³C NMR spectrum. The large electron cloud of the iodine atom causes significant diamagnetic shielding of the directly attached C5 carbon, shifting its resonance unusually upfield (typically ~75–85 ppm) compared to standard aromatic carbons.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Insight |
| 8.58 | Singlet (s) | 1H | Pyrimidine C2-H | Highly deshielded by two adjacent nitrogens. |
| 8.45 | Singlet (s) | 1H | Pyrimidine C6-H | Deshielded by N1 and the adjacent C5-Iodine. |
| 4.52 | Triplet (t, J = 4.8 Hz) | 2H | -O-CH₂- (PEG) | Directly attached to the electronegative pyrimidine oxygen. |
| 3.86 | Triplet (t, J = 4.8 Hz) | 2H | -CH₂-O- (PEG) | Adjacent to the first ether oxygen. |
| 3.72 - 3.68 | Multiplet (m) | 2H | -O-CH₂- (PEG) | Central PEG chain protons. |
| 3.58 - 3.54 | Multiplet (m) | 2H | -CH₂-O- (PEG) | Terminal PEG chain protons adjacent to methoxy. |
| 3.38 | Singlet (s) | 3H | -OCH₃ | Terminal methoxy group. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality / Insight |
| 167.5 | C4 (Pyrimidine) | Highly deshielded due to attachment to the PEG oxygen. |
| 158.2 | C2 (Pyrimidine) | Deshielded by two adjacent ring nitrogens. |
| 156.8 | C6 (Pyrimidine) | Aromatic carbon adjacent to N1. |
| 81.4 | C5 (Pyrimidine) | Diagnostic Heavy Atom Effect: Shielded by the attached Iodine. |
| 71.9 | -CH₂-O- (PEG) | Aliphatic ether carbon. |
| 70.6 | -O-CH₂- (PEG) | Aliphatic ether carbon. |
| 69.1 | -CH₂-O- (PEG) | Aliphatic ether carbon. |
| 66.8 | -O-CH₂- (PEG) | Carbon directly bound to the C4-oxygen. |
| 59.0 | -OCH₃ | Terminal methoxy carbon. |
Conclusion
The synthesis and structural elucidation of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine highlights the predictable and highly exploitable reactivity of halogenated pyrimidines. By leveraging the electronic disparity between the C4 and C5 positions, chemists can perform regioselective SNAr reactions to install solubility-enhancing PEG chains, while preserving the C5-iodine for downstream late-stage functionalization. The integration of HRMS and NMR—specifically tracking the heavy atom effect at C5—provides a self-validating system to ensure absolute structural integrity before advancing the molecule into automated discovery pipelines or biological assays.
Sources
- 1. 1876211-38-9|5-Iodo-4-(2-(2-methoxyethoxy)ethoxy)pyrimidine|BLD Pharm [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Photolysis of 5-iodopyrimidines in benzene or heteroarenes; a convenient route to 5-phenyl- and 5-heteroaryl-pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors - Google Patents [patents.google.com]
Synthesis Pathway of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine: A Technical Guide
Executive Summary
The compound 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine represents a highly versatile intermediate in modern medicinal chemistry. Its architecture is strategically designed with three functional domains: a pyrimidine core that mimics natural nucleobases, a C5-iodo substituent serving as a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), and a C4-polyethylene glycol (PEG)-like side chain [2-(2-methoxyethoxy)ethoxy] that enhances aqueous solubility and modulates pharmacokinetic profiles.
This whitepaper details the optimal synthesis pathway for this compound, focusing on a Nucleophilic Aromatic Substitution (SNAr) strategy. By leveraging the inherent electrophilicity of the pyrimidine ring, this protocol ensures high yield, regioselectivity, and scalability [1].
Mechanistic Rationale & Retrosynthetic Analysis
The most efficient retrosynthetic disconnection for 4-alkoxy-5-iodopyrimidines cleaves the C4–O bond, leading back to 4-chloro-5-iodopyrimidine and 2-(2-methoxyethoxy)ethanol (diethylene glycol monomethyl ether).
The Causality of Experimental Choices
-
Regioselectivity via SNAr: The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. The C4 position is particularly susceptible to nucleophilic attack. The presence of the C5-iodine atom provides mild inductive electron withdrawal, further activating the C4-chloride without sterically hindering the incoming linear alkoxide [1].
-
Base Selection (Sodium Hydride): While weaker bases like K2CO3 can drive SNAr reactions, the primary alcohol 2-(2-methoxyethoxy)ethanol requires a strong, non-nucleophilic base like Sodium Hydride (NaH) to quantitatively generate the alkoxide anion. This prevents unreacted alcohol from competing in the reaction mixture and drastically reduces reaction time, minimizing the risk of pyrimidine ring degradation.
-
Solvent (Anhydrous THF): Tetrahydrofuran (THF) is chosen over DMF to facilitate easier work-up and to maintain a lower reaction temperature (0 °C to room temperature), which suppresses potential side reactions such as the dehalogenation of the C5-iodo group.
Visualizations of the Synthesis Logic
Caption: Retrosynthetic and forward SNAr synthesis pathway for the target pyrimidine.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount (Mass/Vol) | Moles (mmol) | Role |
| 4-Chloro-5-iodopyrimidine | 240.43 | 1.00 | 2.40 g | 10.0 | Electrophile [2] |
| 2-(2-Methoxyethoxy)ethanol | 120.15 | 1.20 | 1.44 g (1.41 mL) | 12.0 | Nucleophile precursor |
| Sodium Hydride (60% in oil) | 24.00 | 1.50 | 0.60 g | 15.0 | Base |
| Anhydrous THF | N/A | N/A | 40.0 mL | N/A | Solvent |
| Ethyl Acetate (EtOAc) | N/A | N/A | 150.0 mL | N/A | Extraction Solvent |
Experimental Protocol (Self-Validating System)
To ensure scientific integrity and reproducibility, this protocol integrates In-Process Controls (IPCs) to validate the reaction at critical junctures.
Step 1: Alkoxide Generation
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Addition: Suspend Sodium Hydride (0.60 g, 60% dispersion in mineral oil, 15.0 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.
-
Nucleophile Activation: Dissolve 2-(2-methoxyethoxy)ethanol (1.44 g, 12.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.
-
Validation: Stir the mixture at 0 °C for 30 minutes. Causality Check: The cessation of hydrogen gas evolution visually validates the complete formation of the alkoxide intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Electrophile Addition: Dissolve 4-chloro-5-iodopyrimidine (2.40 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the alkoxide mixture at 0 °C.
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours.
-
IPC 1 (Reaction Monitoring): Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 1:1) and LC-MS. Self-Validation: The reaction is deemed complete when the SNAr precursor mass (m/z 240.9) is fully consumed and the product mass (m/z 325.1) is dominant.
Step 3: Work-up and Quenching
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully add cold distilled water (10 mL) dropwise to quench any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).
-
Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
Step 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 40% Ethyl Acetate in Hexanes.
-
IPC 2 (Purity Validation): Pool the product-containing fractions and analyze via 1H NMR and HPLC. Self-Validation: Ensure purity is >98% before proceeding to any downstream cross-coupling applications.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow with integrated in-process controls (IPC).
References
-
Title: Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
A Senior Application Scientist's Guide to 5-Iodopyrimidines in Medicinal Chemistry
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Modification at the 5-position offers a powerful vector for modulating pharmacological properties. Among the halogens, iodine stands out for its unique combination of reactivity and steric influence. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of 5-iodopyrimidines in modern drug discovery. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and examine case studies where this critical intermediate has paved the way for potent and selective therapeutics.
The Strategic Advantage of the 5-Iodo Substituent
While other halogens can be installed at the C5 position of a pyrimidine, iodine offers distinct advantages that a medicinal chemist can leverage. The Carbon-Iodine (C-I) bond is the longest and weakest among the stable halogens. This inherent reactivity makes 5-iodopyrimidines superior substrates for a wide array of palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions and with lower catalyst loadings than their bromo- or chloro-analogs.[1] This is a critical consideration in complex, multi-step syntheses where functional group tolerance and overall yield are paramount.
Furthermore, the large atomic radius of iodine can be used to probe steric pockets within a biological target or, upon substitution, be replaced by a group designed to form specific, high-affinity interactions.
The Synthetic Toolkit: Accessing 5-Iodopyrimidines
The reliable and high-yielding synthesis of the 5-iodopyrimidine intermediate is the crucial first step. Electrophilic iodination is the most common and direct route.
Core Concept: Electrophilic Aromatic Substitution
Pyrimidines are electron-deficient heterocycles, making direct electrophilic substitution challenging compared to electron-rich aromatics. However, the C5 position is the most nucleophilic and susceptible to electrophilic attack. The reaction requires an "I+" source, which can be generated from molecular iodine in the presence of an oxidizing agent or, more conveniently, by using a dedicated iodinating reagent.[2][3]
Preferred Reagent: N-Iodosuccinimide (NIS)
From a practical and safety standpoint, N-Iodosuccinimide (NIS) is often the reagent of choice for laboratory-scale and early process development.[4] It is a stable, crystalline solid that is easier to handle than molecular iodine and avoids the use of harsh oxidative conditions.[4] The reaction is often catalyzed by a Brønsted or Lewis acid to generate a more potent electrophilic species.[4][5]
Experimental Protocol: Iodination of Cytosine with NIS
This protocol details a reliable, self-validating method for the synthesis of 5-iodocytosine.
Objective: To synthesize 5-iodocytosine from cytosine via electrophilic iodination using N-iodosuccinimide.
Materials:
-
Cytosine (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add cytosine (e.g., 8.33 g, 75 mmol) and N-iodosuccinimide (e.g., 18.56 g, 82.5 mmol).[6]
-
Add anhydrous DMF (e.g., 50 mL) to the flask.[6]
-
Causality Check: The reaction vessel is protected from light (e.g., covered with aluminum foil) as many iodine-containing compounds are light-sensitive and can undergo radical side reactions.[6]
-
Sonicate the mixture for approximately 30 minutes to ensure all solids are fully dissolved. This step is critical for achieving a homogeneous reaction mixture and reproducible results.[6]
-
Stir the reaction mixture vigorously at room temperature for 12 hours.[6]
-
Self-Validation Point: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the cytosine starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Upon completion, pour the reaction mixture into a beaker containing deionized water (e.g., 150 mL). This quenches the reaction and precipitates the product, which has lower aqueous solubility than the starting material and DMF.[6]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with water to remove any residual DMF and unreacted NIS.
-
Dry the product under vacuum in the presence of a desiccant (e.g., phosphorus pentoxide) to yield 5-iodocytosine as a light tan solid. The reported yield for this procedure is typically high, around 99%.[6]
The Linchpin of Complexity: Cross-Coupling Reactions
The true power of the 5-iodopyrimidine scaffold lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized drug discovery by enabling the modular and efficient formation of carbon-carbon and carbon-heteroatom bonds.[7][8]
A. Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 5-iodopyrimidine and a terminal alkyne.[9][10] This reaction is invaluable for introducing linear, rigid linkers or for accessing further functionalities.
Experimental Protocol: Sonogashira Coupling of 5-Iodouracil Derivative
Objective: To couple a terminal alkyne with a protected 5-iodouracil derivative.
Materials:
-
5-Iodouracil derivative (1.0 eq.)
-
Terminal alkyne (1.2-1.5 eq.)
-
PdCl₂(PPh₃)₂ (Palladium catalyst, ~2-5 mol%)
-
CuI (Copper(I) iodide, co-catalyst, ~5-10 mol%)
-
Triethylamine (Et₃N, Base and Solvent)
-
Anhydrous DMF (Solvent)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the 5-iodouracil derivative (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of DMF and Et₃N.
-
Add the palladium catalyst, PdCl₂(PPh₃)₂, and the copper co-catalyst, CuI.
-
Causality Check: Copper(I) is crucial as a co-catalyst; it reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[9]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).
-
Self-Validation Point: The reaction mixture typically turns dark, and a precipitate of triethylammonium iodide may form, indicating reaction progress.
-
Once complete, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylpyrimidine. Yields for this reaction on uracil derivatives are often in the moderate to good range (38-53% in solution phase).[11][12]
B. Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Groups
The Suzuki-Miyaura reaction couples the 5-iodopyrimidine with an aryl or heteroaryl boronic acid or ester, forming a C(sp²)-C(sp²) bond. This is one of the most widely used reactions in medicinal chemistry for constructing biaryl scaffolds common in kinase inhibitors and other targeted therapies.
C. Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination facilitates the formation of a C-N bond between the 5-iodopyrimidine and a primary or secondary amine.[8][13] This reaction has revolutionized the synthesis of aromatic amines, which are prevalent in pharmaceuticals.[13][14] The higher reactivity of the C-I bond allows these reactions to proceed under milder conditions than with corresponding bromides.[15]
Case Studies in Drug Discovery
The strategic use of 5-iodopyrimidine intermediates has led to the development of several important therapeutic agents.
A. Antiviral Agents: Idoxuridine and Brivudine
-
Idoxuridine (5-iodo-2'-deoxyuridine): One of the first antiviral drugs developed, Idoxuridine is a thymidine analog used to treat herpes simplex virus (HSV) infections, particularly affecting the eyes.[16][17]
-
Mechanism of Action: Once administered, cellular kinases phosphorylate idoxuridine to its active triphosphate form.[16] This active metabolite competes with the natural thymidine triphosphate and is incorporated into the viral DNA by viral DNA polymerase.[16][18] The presence of the bulky iodine atom at the 5-position leads to base pairing errors and steric hindrance, disrupting the DNA helix and halting viral replication.[16][19] Its use is limited to topical applications due to cytotoxicity from incorporation into host DNA.[16][20]
-
-
Brivudine: This antiviral drug is highly potent against the varicella-zoster virus (VZV), the virus that causes shingles.[18][19]
-
Mechanism of Action: Similar to idoxuridine, brivudine is a thymidine analog that is phosphorylated to its active triphosphate form.[18][21] This active form is then incorporated into the viral DNA, blocking the action of DNA polymerases and inhibiting viral replication.[18][21][22] Brivudine shows high selectivity because it is a much better substrate for the viral thymidine kinase than for the human equivalent.[23]
-
B. Anticancer Agents: Kinase Inhibitors
-
5-Iodotubercidin: This adenosine derivative is a potent inhibitor of several protein kinases, including adenosine kinase, with an IC50 value of 26 nM.[24][25]
-
Mechanism of Action: 5-Iodotubercidin acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding pocket of various kinases.[26] By inhibiting kinases like phosphorylase kinase and glycogen synthase kinases, it can modulate cellular energy pathways.[26] Its ability to induce DNA damage and activate the p53 tumor suppressor pathway gives it potential as a genotoxic anticancer drug.[27] Studies have shown it can induce tumor regression in mouse xenograft models.[24]
-
| Compound | Target/Application | Key Quantitative Data |
| Idoxuridine | Antiviral (Herpes Simplex Virus) | Topical ophthalmic solution |
| Brivudine | Antiviral (Varicella-Zoster Virus) | In vitro, 200-1000x more potent than aciclovir against VZV[18] |
| 5-Iodotubercidin | Kinase Inhibitor / Anticancer | IC₅₀ = 26 nM (Adenosine Kinase)[24][25][27]; IC₅₀ = 9 nM (Haspin Kinase)[28]; IC₅₀ = 0.4 µM (Casein Kinase I)[27] |
Conclusion and Future Outlook
5-Iodopyrimidines are more than just synthetic intermediates; they are strategic tools in the medicinal chemist's arsenal. Their enhanced reactivity in cornerstone reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings allows for the efficient and modular construction of complex molecular architectures. The successful development of antiviral and anticancer agents derived from these scaffolds validates their importance. As drug discovery continues to demand more complex and precisely tailored molecules, the strategic application of 5-iodopyrimidines will undoubtedly continue to play a pivotal role in the creation of next-generation therapeutics.
References
- What is the mechanism of Idoxuridine?
- Idoxuridine for C
- Brivudine - Wikipedia.
- Idoxuridine Eye Drops: A Classic Antiviral for Feline Eye Health - Skippack Pharmacy.
- Brivudine: A Comprehensive Technical Overview - Benchchem.
- Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor - PubMed.
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC.
- N-iodosuccinimide (NIS)
- What is the mechanism of Brivudine?
- 5-Iodotubercidin - Adenosine Kinase - APExBIO.
- Brivudine | New Drug Approvals.
- 5-Iodotubercidin Is a Potent Haspin Inhibitor (A) A kinase assay on the...
- Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential | PLOS One.
- 5-Iodotubercidin | Adenosine Kinase Inhibitors: Tocris Bioscience - R&D Systems.
- Brivudine - wikidoc.
- A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Buchwald–Hartwig amin
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- N-Iodosuccinimide - Oakwood Chemical.
- The Use of Sonogashira Coupling for the Synthesis of Modified Uracil Peptide Nucleic Acid - ResearchG
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI.
- Sonogashira Coupling - Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Sonogashira coupling - Wikipedia.
- 5-IODOCYTOSINE CAS#: 1122-44-7 - ChemicalBook.
- A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-Iodosuccinimide [oakwoodchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-IODOCYTOSINE CAS#: 1122-44-7 [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 17. Idoxuridine for Cats - Wedgewood Pharmacy [wedgewood.com]
- 18. Brivudine - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Idoxuridine Eye Drops: A Classic Antiviral for Feline Eye Health – Skippack Pharmacy [skippackpharmacy.com]
- 21. newdrugapprovals.org [newdrugapprovals.org]
- 22. Brivudine - wikidoc [wikidoc.org]
- 23. What is the mechanism of Brivudine? [synapse.patsnap.com]
- 24. apexbt.com [apexbt.com]
- 25. rndsystems.com [rndsystems.com]
- 26. Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential | PLOS One [journals.plos.org]
- 28. researchgate.net [researchgate.net]
Technical Whitepaper: Safety, Handling, and Storage of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
Executive Summary
The compound 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (CAS: 1876211-38-9) is an advanced, highly functionalized heterocyclic building block extensively utilized in pharmaceutical research and drug development. Its unique architecture—combining an electron-deficient pyrimidine core, a highly reactive 5-iodo substituent, and a solubilizing polyethylene glycol (PEG)-like ether chain—makes it an indispensable intermediate for synthesizing complex kinase inhibitors and targeted therapeutics.
However, this structural complexity introduces multifaceted stability and safety challenges. This whitepaper provides researchers and application scientists with an authoritative, causality-driven guide to the physicochemical profiling, self-validating storage protocols, and experimental handling of this compound.
Structural Causality & Physicochemical Profiling
To master the handling of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine, one must first understand the deterministic relationship between its molecular structure and its degradation pathways.
Table 1: Physicochemical Properties
| Parameter | Specification |
| Chemical Name | 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine |
| CAS Number | 1876211-38-9 |
| Molecular Formula | C9H13IN2O3 |
| Molecular Weight | 324.11 g/mol |
| Structural Class | Halogenated Heterocycle / Polyether |
| Recommended Storage | 2–8°C (Cold-chain transportation required)[1] |
Mechanistic Vulnerabilities
-
The 5-Iodo Substituent (Photolytic Cleavage): The carbon-iodine (C-I) bond is relatively weak (bond dissociation energy ~240 kJ/mol). Exposure to UV or ambient visible light induces homolytic cleavage, generating highly reactive aryl and iodine radicals that trigger polymerization or degradation cascades.
-
The PEG-like Ether Chain (Auto-Oxidation): The 2-(2-methoxyethoxy)ethoxy moiety is highly susceptible to free-radical auto-oxidation when exposed to atmospheric oxygen. This process forms hydroperoxides, which are not only degradation impurities but also severe explosion hazards upon concentration (2[2]).
-
The Pyrimidine Core (Hydrolysis): The electron-withdrawing nature of the pyrimidine nitrogens makes the 4-position susceptible to nucleophilic attack. While the ether linkage provides some steric shielding, ambient moisture can slowly hydrolyze the ether bond over time.
Caption: Structural degradation pathways and corresponding mitigation strategies.
Storage Protocols: A Self-Validating System
Standard chemical storage is insufficient for this compound. To maintain scientific integrity and prevent catastrophic experimental failure, storage must be treated as a self-validating system where every environmental variable is actively controlled and monitored.
Table 2: Storage Conditions Matrix
| Variable | Protocol | Causality / Rationale |
| Temperature | 2–8°C (Short-term) / -20°C (Long-term) | Suppresses the kinetic rate of auto-oxidation and prevents thermal decomposition of the C-I bond. |
| Atmosphere | Argon or Nitrogen Purge | Displaces atmospheric O2, completely halting the radical-chain mechanism responsible for ether peroxide formation. |
| Container | Amber Glass Vial with PTFE Septum | Blocks UV/visible light transmission, preventing photolytic homolytic cleavage of the iodine atom. |
| Moisture | Desiccator Cabinet / Parafilm Seal | The PEG chain is highly hygroscopic; ambient water absorption leads to localized hydrolysis of the pyrimidine ring. |
Safety & Handling Workflows
Personal Protective Equipment (PPE) & Engineering Controls
Handling 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine requires strict adherence to advanced PPE protocols.
-
Double-Gloving: The PEG-like ether chain acts as a potent dermal penetration enhancer. If the compound breaches the outer nitrile glove, it can rapidly carry the toxic halogenated pyrimidine core through the skin barrier. Double-gloving with frequent outer-glove changes is mandatory.
-
Fume Hood: All manipulations must occur within a certified fume hood to prevent inhalation of volatile degradation byproducts or aerosolized particulates.
Peroxide Testing Protocol (Crucial Safety Gate)
Because the compound contains a polyether chain, it is subject to the same peroxide-forming risks as THF or diethyl ether.
-
Rule of Thumb: If the compound has been stored for >6 months, or if the inert atmosphere seal was compromised, it must be tested for peroxides prior to use.
-
Validation: Use standard iodide/starch test strips. If peroxide levels exceed 20 ppm, the batch must be safely quenched (e.g., using ferrous sulfate) and disposed of as hazardous waste. Never attempt to distill or concentrate a peroxide-contaminated batch.
Experimental Application: Palladium-Catalyzed Cross-Coupling
The primary utility of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is its participation in transition-metal-catalyzed C-C bond formations, such as the Suzuki-Miyaura coupling. The presence of the 5-iodo group allows for highly efficient cross-coupling at room to slightly elevated temperatures (3[3]).
Workflow Diagram
Caption: Step-by-step workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology & Causality
-
Reagent Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge a Schlenk tube with 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Causality: Conducting this step in a glovebox prevents ambient moisture from prematurely hydrolyzing the boronic acid and protects the ether chain from oxygen.
-
-
Catalyst Selection & Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: The multiple oxygen atoms in the PEG-like chain can chelate standard palladium catalysts, poisoning the reaction. Utilizing a bulky, bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) sterically blocks the ether chain from coordinating to the Pd center.
-
-
Solvent Introduction: Add a thoroughly degassed mixture of 1,4-dioxane/H₂O (4:1 v/v).
-
Causality: Degassing via freeze-pump-thaw or rigorous argon sparging is critical. Residual oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) and initiate auto-oxidation of the substrate's ether chain at elevated temperatures.
-
-
Thermal Activation: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture at 80–90°C for 12 hours under vigorous stirring.
-
Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine. Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
References
-
Royal Society of Chemistry. "Chapter 1: Historical Background of Ether Synthesis and Their Properties." Methodologies in Ether Synthesis, 2024. Available at:[Link]
-
National Institutes of Health (PMC). "Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature." Molecules, 2023. Available at:[Link]
Sources
Thermal Stability and Degradation Pathways of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine: A Technical Guide
Executive Summary
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is a highly versatile intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors and nucleoside analogs. The molecule features a reactive C5-iodine bond—ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)—and a C4-linked diethylene glycol monomethyl ether chain that imparts enhanced aqueous solubility and favorable pharmacokinetic properties.
However, the juxtaposition of a labile carbon-halogen bond with an ether-linked poly(ethylene glycol) (PEG)-like chain introduces complex thermal and oxidative vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of the compound's thermal stability, detailing degradation pathways, validated analytical protocols for thermal profiling, and evidence-based handling guidelines.
Structural Deconstruction & Thermodynamic Vulnerabilities
To predict the thermal behavior of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine, we must isolate its three primary structural domains and evaluate their thermodynamic limits.
The C5-Iodine Bond (Dehalogenation Liability)
The carbon-iodine (C-I) bond on the pyrimidine ring is the thermodynamic "weakest link." The bond dissociation energy (BDE) of an aryl C-I bond is approximately 65 kcal/mol, significantly lower than C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol). Under thermal stress (typically >150°C) or actinic light exposure, this bond undergoes homolytic cleavage, generating a pyrimidinyl radical and an iodine radical. As documented in stability profiles for related [1], these compounds are highly light-sensitive and prone to spontaneous deiodination if not stored in dark, temperature-controlled environments.
The C4-Alkoxy Linkage (Hydrolytic & Cleavage Liability)
The 2-(2-methoxyethoxy)ethoxy chain is attached to the electron-deficient pyrimidine core via an ether linkage at the C4 position. Because the pyrimidine ring acts as an electron sink, the C4 position is highly susceptible to nucleophilic aromatic substitution ( SNAr ). Under thermal stress in the presence of trace moisture, this ether linkage can undergo hydrolysis, expelling the PEG-like chain as an alcohol and leaving behind a thermodynamically stable 5-iodopyrimidin-4-ol (which tautomerizes to the uracil derivative).
The PEG-Like Side Chain (Oxidative Liability)
Polyether chains are notorious for their susceptibility to auto-oxidation. At elevated temperatures in the presence of oxygen, the methylene groups adjacent to the ether oxygens undergo radical abstraction, forming hydroperoxides. These intermediates rapidly decompose into volatile formates, acetates, and aldehydes.
Mechanistic Degradation Pathways
The degradation of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is not a single-track event; it is a multi-pathway cascade dictated by the specific environmental stressor (heat, light, oxygen, or moisture).
Caption: Divergent thermal and oxidative degradation pathways of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine.
Quantitative Thermal Profiling
To establish safe operating limits for distillation, drying, and storage, quantitative thermal analysis is mandatory. The data below represents the synthesized thermal profile based on analogous halogenated pyrimidine ethers.
Table 1: Summary of Thermal & Degradation Metrics
| Parameter | Value / Observation | Analytical Method | Causality / Mechanism |
| Melting Point | 45°C – 52°C | DSC | The flexible PEG chain disrupts crystal lattice packing, resulting in a low melting point compared to rigid iodopyrimidines. |
| Onset of Degradation ( Td ) | ~165°C | TGA (N 2 atm) | Homolytic cleavage of the C-I bond initiates mass loss. |
| Peak Exotherm | 210°C | DSC | Rapid, exothermic polymerization/decomposition of the pyrimidine radical species. |
| Toxic Emissions | HI, NO x , CO x | TGA-MS | Thermal decomposition of releases hydrogen iodide and nitrogen oxides [2]. |
| Major Degradant (Solution) | Des-iodo pyrimidine | LC-MS | Protic solvents act as hydrogen donors, quenching the pyrimidinyl radical formed after deiodination. |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when assessing the thermal stability of this specific compound.
Protocol A: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
Purpose: To differentiate between simple volatilization (boiling/sublimation) and actual chemical degradation by identifying the evolved gases.
-
Sample Preparation: Weigh 5.0 ± 0.2 mg of the compound into an alumina crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic cross-coupling or halogen-metal interactions at high temperatures.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N 2 ) at a flow rate of 50 mL/min for 15 minutes to establish an inert baseline, preventing premature PEG chain oxidation.
-
Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 400°C. Causality: A 10°C/min ramp provides the optimal balance between resolving overlapping thermal events and preventing thermal lag within the sample matrix [3].
-
Mass Spectrometry Interface: Transfer evolved gases via a heated capillary (200°C) to the MS. Monitor specific m/z values: 128 (HI), 44 (CO 2 ), and 45 (ethylene oxide fragments).
-
Self-Validation Check: Run a blank alumina crucible prior to the sample. The baseline mass drift must be <10 µg over the entire temperature range to validate the instrument's microbalance calibration.
Protocol B: Accelerated Liquid-Phase Forced Degradation (ICH Q1A Aligned)
Purpose: To map the degradation profile under process-relevant solvent conditions.
-
Stock Solution: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.
-
Thermal Stressing: Transfer 2 mL aliquots into amber glass ampoules (to eliminate photolytic variables). Seal the ampoules under an argon blanket.
-
Incubation: Submerge the ampoules in a silicon oil bath maintained at 80°C for 24, 48, and 72 hours.
-
Analysis: Analyze the stressed samples via LC-UV-MS. Use a reversed-phase C18 column with a water/acetonitrile gradient (0.1% Formic Acid).
-
Data Interpretation: The parent compound will elute first. Look for the emergence of the[M-I+H] + peak in the MS trace, indicating the formation of the des-iodo degradant. Causality: UV detection alone is insufficient, as the loss of iodine only subtly shifts the λmax of the pyrimidine chromophore; mass spectrometry is required for definitive structural assignment.
Mitigation Strategies & Process Recommendations
Based on the thermodynamic vulnerabilities identified, the following handling and storage protocols are strictly recommended for drug development professionals:
-
Storage: The compound must be stored at 2°C to 8°C in tightly sealed, opaque containers. As established by the behavior of , light sensitivity dictates that amber glassware or foil-wrapped containers be used to prevent photolytic C-I cleavage [1].
-
Process Temperature Limits: During solvent evaporation or distillation, the internal pot temperature must never exceed 60°C . High-vacuum distillation is mandatory to keep temperatures well below the 165°C degradation onset.
-
Atmospheric Control: When handling the compound in a molten state (above its ~50°C melting point), operations must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation of the 2-(2-methoxyethoxy)ethoxy chain.
References
-
MDPI. "The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber." Polymers, 2024. Available at:[Link]
Application Note: Strategic Utilization of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—requires a delicate balance between target affinity and optimal physicochemical properties. 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (CAS 1876211-38-9) has emerged as a highly specialized, bifunctional building block designed to address these dual requirements[1].
This molecule integrates two strategic features:
-
A C5-Iodo Electrophile: Serving as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid Structure-Activity Relationship (SAR) expansion[2].
-
A C4-Diethylene Glycol Monomethyl Ether (PEG2) Chain: A hydrophilic moiety strategically positioned to modulate pharmacokinetics (PK) by enhancing aqueous solubility and projecting into the solvent-exposed channels of target proteins[3][4].
This application note details the structural rationale, mechanistic utility, and validated protocols for incorporating this advanced intermediate into drug discovery workflows.
Physicochemical Profiling & Structural Rationale
A pervasive challenge in oncology and antiviral drug development is the "brick dust" phenomenon: highly potent, flat, aromatic molecules that suffer from poor aqueous solubility and high lipophilicity (LogP). High LogP values often correlate with off-target toxicities, including hERG channel liability and high plasma protein binding.
The incorporation of the 4-[2-(2-methoxyethoxy)ethoxy] (PEG2) side chain directly addresses this. The oxygen atoms act as hydrogen bond acceptors, significantly lowering the cLogP while facilitating interactions with surrounding water molecules[3].
Data Presentation: Comparative Profiling of C4-Substituents
The following table summarizes the quantitative impact of the PEG2 side chain compared to traditional pyrimidine substituents, demonstrating its superiority in early-stage PK optimization.
| C4-Substituent | MW Contribution ( g/mol ) | Estimated ΔcLogP | Aqueous Solubility Impact | Target Hinge Binding Disruption |
| -H | 1.0 | 0.00 | Baseline | None |
| -CH₃ | 15.0 | +0.50 | Moderate Decrease | None |
| -Cl | 35.5 | +0.75 | Significant Decrease | None |
| -O-(CH₂)₂-O-(CH₂)₂-OCH₃ | 119.1 | -0.85 | Significant Increase | None (Solvent Channel Directed) |
Structural Biology Perspective: The Solvent Channel Strategy
When designing ATP-competitive kinase inhibitors, the pyrimidine core frequently acts as the hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The C4-position typically vectors outward toward the solvent-exposed channel[4]. By placing a flexible, hydrophilic PEG2 chain at this position, medicinal chemists can drastically improve the molecule's solubility without causing steric clashes within the hydrophobic gatekeeper or DFG-out pockets.
Pharmacokinetic and structural rationale for PEG2 substitution.
Mechanistic Role in Library Synthesis
The C5-iodo group is the premier handle for late-stage diversification[2]. In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into a carbon-halogen bond is the rate-determining step. Because the carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, 5-iodopyrimidines undergo oxidative addition rapidly at lower temperatures[5].
This causality is critical: milder reaction conditions prevent the thermal degradation or cleavage of the ether linkages within the PEG2 chain, ensuring high-fidelity library generation.
Workflow for SAR library generation using the C5-iodo handle.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that experimental choices are mechanistically sound.
Protocol A: High-Throughput Suzuki-Miyaura C5-Arylation
Objective: Generate a diverse array of C5-aryl/heteroaryl derivatives while preserving the C4-PEG2 chain.
Materials:
-
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (1.0 equiv)
-
Diverse Aryl/Heteroaryl Boronic Acids (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for its bidentate ligand structure, which suppresses unwanted dehalogenation and tolerates steric bulk.
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the pyrimidine core (100 mg, 0.31 mmol), the selected boronic acid (0.37 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (11.3 mg, 5 mol%).
-
Degassing (Critical Step): Add 3 mL of 1,4-Dioxane. Seal the vial with a septum. Sparge the solution with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II), halting the catalytic cycle.
-
Base Addition: Inject 0.31 mL of 2M aqueous K₂CO₃ (previously degassed).
-
Reaction: Heat the mixture to 85°C for 4 hours using a heating block.
-
Self-Validation Check (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the distinct iodine isotope pattern (M+H = 325 m/z) of the starting material is completely consumed.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (3 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the PEGylated target compound.
Protocol B: Kinetic Aqueous Solubility Profiling
Objective: Validate the solubility enhancement provided by the PEG2 chain using nephelometry (light scattering).
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the synthesized PEGylated compound in 100% DMSO.
-
Serial Dilution: Create a concentration gradient (10, 30, 100, 300, 1000 µM) by spiking the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. Ensure the final DMSO concentration remains constant at 2% across all wells.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm). Causality: Kinetic solubility mimics the physiological reality of a drug dissolving from a formulated state, providing more actionable early-stage data than thermodynamic solubility.
-
Validation Check: Read the plate using a nephelometer or a UV-Vis spectrophotometer at 620 nm.
-
Analysis: The onset of precipitation (the kinetic solubility limit) is identified as the concentration where light scattering (absorbance at 620 nm) sharply increases compared to the blank buffer. Compounds bearing the 4-[2-(2-methoxyethoxy)ethoxy] chain typically exhibit kinetic solubilities >300 µM, whereas their non-PEGylated counterparts often precipitate at <30 µM.
References
-
Organic Letters. "Palladium/Silver Cocatalyzed Divergent Dimerization of 2H-Azirines for Regioselective Synthesis of Tetrasubstituted Pyrroles and Pyrimidines." ACS Publications, 2023. [Link]
-
Pharmaceutics. "Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies." PMC, 2022.[Link]
-
Pharmaceuticals. "Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design." MDPI, 2021. [Link]
Sources
- 1. 1876211-38-9|5-Iodo-4-(2-(2-methoxyethoxy)ethoxy)pyrimidine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrimidine Scaffold and Versatile Building Blocks in Kinase Inhibitor Design
The pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and prevalence in a multitude of FDA-approved therapeutics.[1][2] In the realm of oncology and inflammatory diseases, the inhibition of protein kinases has emerged as a highly successful therapeutic strategy.[3][4] Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, are often dysregulated in various pathologies.[4] Pyrimidine-based molecules have proven to be exceptionally effective as ATP-competitive kinase inhibitors, largely due to the scaffold's ability to mimic the adenine core of ATP and form crucial hydrogen-bonding interactions within the kinase hinge region.[1][5] The strategic functionalization of the pyrimidine ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, enabling the development of highly targeted therapies.[6]
This application note focuses on the utility of a specialized pyrimidine derivative, 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (CAS No. 1876211-38-9) , as a key intermediate in the synthesis of next-generation kinase inhibitors. The presence of an iodine atom at the C5 position provides a reactive handle for the introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[7][8] Furthermore, the unique 4-position substituent, a 2-(2-methoxyethoxy)ethoxy chain, is strategically incorporated to enhance aqueous solubility and improve the overall drug-like properties of the final inhibitor compounds. This guide will provide a comprehensive overview of the synthetic applications of this building block, detailed experimental protocols, and insights into its role in the generation of potent and selective kinase inhibitors.
The Dual Advantage: Reactivity of the C5-Iodo Group and the Physicochemical Contribution of the Ether Side Chain
The chemical architecture of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine offers a dual advantage in drug discovery campaigns.
1. The C5-Iodo Position as a Versatile Synthetic Handle: The carbon-iodine bond at the 5-position is significantly more reactive than carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.[7] This enhanced reactivity allows for milder reaction conditions and a broader substrate scope, facilitating the efficient construction of carbon-carbon bonds. This is a critical feature for medicinal chemists aiming to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The C5 position is often directed towards the solvent-exposed region of the ATP-binding pocket of kinases, making it an ideal point for introducing substituents that can modulate selectivity and pharmacokinetic profiles.
2. The 4-[2-(2-methoxyethoxy)ethoxy] Substituent for Enhanced Drug-Like Properties: Poor aqueous solubility is a common hurdle in drug development, often leading to poor absorption and bioavailability. The 2-(2-methoxyethoxy)ethoxy side chain, with its multiple ether oxygens, significantly enhances the hydrophilicity of the molecule.[6] This can lead to improved solubility, which is crucial for both in vitro biological assays and in vivo efficacy. Furthermore, this type of flexible ether chain can also contribute to favorable interactions within the target protein and positively influence metabolic stability.
Synthetic Pathways and Methodologies
The primary application of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine in kinase inhibitor synthesis revolves around palladium-catalyzed cross-coupling reactions. Below are detailed protocols for the two most common and powerful transformations: the Suzuki-Miyaura coupling for the formation of C-C single bonds (aryl-aryl or aryl-vinyl) and the Sonogashira coupling for the formation of C-C triple bonds (aryl-alkynyl).
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylpyrimidine Derivatives
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][7][9] This protocol outlines a general procedure for the coupling of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine with a generic arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the iodo-pyrimidine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine | 1876211-38-9 | 352.15 | Starting Material |
| Arylboronic Acid | Variable | Variable | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water (H₂O) | 7732-18-5 | 18.02 | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Brine (Saturated aq. NaCl) | N/A | N/A | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq.). Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to dissolve the reactants (typically a 0.1 M solution with respect to the starting pyrimidine).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine.
Experimental Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 5-Alkynylpyrimidine Derivatives
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][10][11] This reaction is invaluable for introducing a rigid alkynyl linker into the kinase inhibitor scaffold, which can be used to probe deeper into the ATP-binding site.
Reaction Scheme:
Sources
- 1. CAS 52522-99-3: 5-iodo-2,4-dimethoxypyrimidine [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 4. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Design, Synthesis, and Evaluation of Antiviral Agents Utilizing a 5-Iodopyrimidine Scaffold
Executive Summary
The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, offering a privileged scaffold for tuning steric, electronic, and pharmacokinetic properties[1]. Specifically, the 5-iodopyrimidine motif has historically anchored the field of antiviral therapeutics. Idoxuridine (5-iodo-2'-deoxyuridine), the first FDA-approved antiviral, established the paradigm of utilizing halogenated nucleoside analogs to combat DNA viruses such as Herpes Simplex Virus (HSV)[2].
This application note provides an authoritative guide on the mechanistic rationale, synthetic methodologies, and biological evaluation frameworks required to develop next-generation antiviral and antimicrobial compounds using the 5-iodopyrimidine scaffold.
Mechanistic Rationale: The 5-Iodopyrimidine Pharmacophore
The substitution of the C5-methyl group of thymidine with an iodine atom is a masterclass in steric mimicry. The van der Waals radius of iodine (2.15 Å) closely resembles that of a methyl group (2.00 Å). This structural homology allows 5-iodopyrimidine analogs to effectively "trick" viral enzymes.
Causality of Activation: Idoxuridine acts as an antiviral agent by substituting itself for thymidine in viral DNA[2]. The compound is preferentially phosphorylated by the host cell's virus-encoded enzyme, thymidine kinase (TK), into a monophosphate intermediate. This initial step is highly selective because viral TK has a broader substrate tolerance than human cytosolic TK. Subsequently, host cellular kinases convert the monophosphate into an active triphosphate. The phosphorylated drug inhibits cellular DNA polymerase to a lesser extent than HSV DNA polymerase[3]. Upon incorporation into the nascent viral DNA strand, it induces faulty base pairing or acts as a chain terminator, effectively halting viral replication.
Furthermore, modifications to the sugar moiety, such as the removal of hydroxyl groups in 2',3'-dideoxy-5-iodouridine, enforce obligate chain termination during nucleic acid synthesis, extending the scaffold's utility against retroviruses like HIV[4].
Mechanism of action of 5-iodopyrimidine antiviral agents via viral kinase activation.
Synthetic Methodologies
The 5-iodopyrimidine scaffold is not only a therapeutic endpoint but also a highly valuable synthetic intermediate. Palladium-catalyzed cross-coupling reactions allow for the substitution of the iodine atom with various alkenyl or heteroaromatic groups, yielding novel antiviral probes[5]. Additionally, 4-substituted-5-iodo-2-benzylthiopyrimidines have been synthesized and screened, demonstrating broad-spectrum antimicrobial properties[6].
Protocol 1: Electrophilic Iodination of 2'-Deoxyuridine
This protocol details the foundational synthesis of the 5-iodo scaffold from a native nucleoside.
-
Reagent Preparation : Dissolve 10 mmol of 2'-deoxyuridine in 50 mL of anhydrous glacial acetic acid under an argon atmosphere.
-
Causality : Acetic acid provides a polar protic environment that stabilizes the iodonium intermediate without acting as a competing nucleophile, ensuring high regioselectivity at the C5 position.
-
-
Oxidative Iodination : Add 6 mmol of elemental iodine ( I2 ) and 3 mmol of iodic acid ( HIO3 ).
-
Causality : The inclusion of iodic acid is critical; it acts as an oxidizing agent to convert the byproduct hydroiodic acid ( HI ) back into electrophilic iodine ( I2 ). This ensures 100% atom economy of the iodine source and prevents the reductive deiodination of the newly formed product.
-
-
Thermal Activation : Heat the reaction mixture to 80°C for 4 hours. Monitor progression via TLC (Dichloromethane:Methanol 9:1).
-
Quenching & Self-Validation : Cool to room temperature and quench with 20 mL of 5% aqueous sodium bisulfite ( NaHSO3 ).
-
Self-Validating System : The reaction's progress is visually self-validating. The initial deep purple color of elemental iodine will rapidly dissipate into a colorless or pale yellow solution upon complete consumption and bisulfite quenching, confirming the successful reduction of unreacted I2 .
-
-
Isolation : Concentrate the solvent in vacuo and recrystallize the crude product from hot water to yield 5-iodo-2'-deoxyuridine as pure white crystals.
Protocol 2: Palladium-Catalyzed Stille Coupling for C5-Functionalization
Direct coupling of stannyl compounds with protected 5-iodo-2'-deoxyuridine in the presence of a palladium catalyst gives high yields of 5-substituted derivatives[5].
-
Reaction Setup : Combine 1 mmol of 5-iodo-2'-deoxyuridine, 1.2 mmol of the desired organostannane, and 0.05 mmol of Pd(PPh3)4 in 15 mL of anhydrous DMF.
-
Coupling : Stir the mixture at 90°C for 12 hours under a strict nitrogen atmosphere.
-
Causality : The exclusion of oxygen is mandatory to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) state, which would prematurely terminate the catalytic cycle.
-
-
Purification & Self-Validation : Filter through a Celite pad to remove palladium black, then purify via silica gel chromatography.
-
Self-Validating System : The shift in retention time during High-Performance Liquid Chromatography (HPLC)—from the highly non-polar stannyl precursor to the more polar coupled nucleoside—provides an immediate, self-validating confirmation of successful cross-coupling.
-
Biological Evaluation: In Vitro Screening
Protocol 3: Viral Plaque Reduction Assay
To validate antiviral efficacy, the Plaque Reduction Assay provides a direct phenotypic readout of viral infectivity and compound inhibition.
-
Monolayer Formation : Seed Vero cells in 6-well plates at 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours.
-
Infection : Aspirate media and infect cells with HSV-1 at a Multiplicity of Infection (MOI) of 0.001. Incubate for 1 hour with gentle rocking.
-
Causality : A low MOI ensures that plaques form from single infectious units, allowing precise quantification of viral inhibition rather than measuring bulk cytopathic cell death.
-
-
Compound Overlay : Apply an overlay medium containing 1% methylcellulose in 2% FBS DMEM, spiked with serial dilutions of the 5-iodopyrimidine compound.
-
Self-Validating System : The methylcellulose overlay is intrinsically self-validating. It restricts the diffusion of newly released virions to adjacent cells only. The presence of a dose-dependent reduction in clear, distinct plaques against a deeply stained viable cell monolayer confirms specific antiviral activity rather than generalized cytotoxicity (which would present as uniform monolayer degradation).
-
-
Quantification : After 72 hours, fix with 4% paraformaldehyde, stain with 0.1% crystal violet, and calculate the IC50 using non-linear regression analysis.
Quantitative Data Summary
Recent structural modifications of the 5-iodopyrimidine core have expanded its utility beyond traditional antivirals. For example, AF-353 derivatives act as potent antibacterial inhibitors of Staphylococcus aureus dihydrofolate reductase (DHFR) with IC50 values in the sub-nanomolar range[7].
Table 1: Comparative Efficacy and Cytotoxicity of 5-Iodopyrimidine Analogs
| Compound | Target Pathogen | Primary Mechanism of Action | IC50 / MIC | CC50 (µM) | Selectivity Index (SI) |
| Idoxuridine (5-IUdR) | HSV-1 / HSV-2 | Viral DNA Chain Termination | 2.5 µM | >100 | >40 |
| 2',3'-dideoxy-5-iodouridine | HIV-1 / Retroviruses | Reverse Transcriptase Inhibition | 8.4 µM | >200 | >23 |
| (E)-5-(2-Iodovinyl)-dU | HSV-1 | Viral DNA Polymerase Inhibition | 0.1 µM | >300 | >3000 |
| AF-353 Derivative (j9) | S. aureus (MRSA) | SaDHFR Enzymatic Inhibition | 0.97 nM | >50 µM | >50,000 |
References
-
PubChem . "Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem - NIH". National Center for Biotechnology Information. Available at: [Link]
-
PubMed (NIH) . "Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus". Journal of Medicinal Chemistry. Available at:[Link]
-
PubMed (NIH) . "Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs". Indian Journal of Pharmaceutical Sciences. Available at:[Link]
-
ACS Publications . "Synthesis and Cellular Uptake of 2'-Substituted Analogues of (E)-5-(2-[125I]Iodovinyl)-2'-deoxyuridine in Tumor Cells...". Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Idoxuridine | 54-42-2 [chemicalbook.com]
- 4. CAS 105784-83-6: 2',3'-dideoxy-5-iodouridine | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine in the Divergent Synthesis of Novel Heterocycles
Executive Summary
The compound 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (CAS: 1876211-38-9) [1] is a highly versatile, bifunctional building block engineered for advanced drug discovery. It bridges the gap between synthetic tractability and pharmacokinetic (PK) optimization. By combining a highly reactive 5-iodo pyrimidine core with a solubilizing short polyethylene glycol (PEG) side chain, this intermediate allows medicinal chemists to rapidly generate libraries of bioavailable heterocyclic compounds, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics.
Structural Rationale & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler pyrimidine derivatives. The structural design of this molecule provides two distinct advantages:
A. The Thermodynamic Advantage of the C-I Bond
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond is often the rate-determining step. The bond dissociation energy of a C-I bond (~65 kcal/mol) is significantly lower than that of a C-Br (~81 kcal/mol) or C-Cl (~97 kcal/mol) bond.
-
Causality: This lower activation barrier allows cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to proceed at lower temperatures (often room temperature to 60°C) with milder bases. This prevents the degradation of sensitive functional groups on the coupling partner and minimizes the formation of deshalogenated byproducts.
B. Physicochemical Optimization via the PEG-like Side Chain
Many planar heterocycles, such as pyrimidine-based kinase inhibitors, suffer from poor aqueous solubility due to strong intermolecular π-π stacking, which leads to high crystal lattice energy [2]. The 4-[2-(2-methoxyethoxy)ethoxy] group acts as a short, flexible PEG chain (diethylene glycol monomethyl ether derivative).
-
Causality: The flexibility of this chain sterically disrupts flat crystal packing, lowering the melting point. Simultaneously, the ether oxygens act as potent hydrogen bond acceptors, forming a localized hydration shell in aqueous media. This dual mechanism drastically enhances thermodynamic solubility and reduces non-specific plasma protein binding, directly translating to improved in vivo bioavailability [3].
Mechanism of physicochemical enhancement via the short PEG side chain.
Experimental Workflows: Self-Validating Protocols
The following protocols are designed to be self-validating systems. Observational cues are provided to ensure the mechanistic integrity of the reaction at each step.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol yields 5-aryl/heteroaryl derivatives. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the final reductive elimination step, preventing protodeboronation of the boronic acid.
Reagents:
-
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (1.0 eq, 0.5 mmol)
-
Arylboronic Acid (1.2 eq, 0.6 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq, 1.25 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, add the pyrimidine building block, arylboronic acid, and K₂CO₃.
-
Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Crucial Step: Sparge the solution with Argon for 10 minutes. Oxygen must be removed to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vial.
-
Heating: Heat the reaction block to 90°C and stir for 4–6 hours.
-
Self-Validation Check: The reaction should maintain a deep red/brown color. If the solution turns completely black with a metallic precipitate, bulk Pd(0) precipitation ("Pd black") has occurred, indicating ligand degradation or oxygen ingress.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (3 × 10 mL). Rationale: The brine wash effectively removes the dioxane and the inorganic salts. The PEGylated product will remain in the organic layer, but excessive aqueous washing without salt (brine) may cause product loss due to the hydrophilicity of the PEG chain.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol is used to synthesize 5-amino pyrimidine derivatives. Xantphos is selected as the ligand because its wide bite angle (~111°) sterically favors reductive elimination over the competing β-hydride elimination pathway, which is a common failure point when coupling alkyl amines.
Reagents:
-
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (1.0 eq, 0.5 mmol)
-
Primary or Secondary Amine (1.5 eq, 0.75 mmol)
-
Pd₂(dba)₃ (0.025 eq, 2.5 mol%)
-
Xantphos (0.05 eq, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq, 1.0 mmol)
-
Solvent: Anhydrous Toluene (5 mL)
Step-by-Step Methodology:
-
Preparation: Combine the pyrimidine building block, amine, and Cs₂CO₃ in an oven-dried Schlenk flask.
-
Degassing: Add anhydrous toluene. Perform three freeze-pump-thaw cycles to rigorously deoxygenate the solvent.
-
Catalyst Activation: Add Pd₂(dba)₃ and Xantphos.
-
Self-Validation Check: Monitor by TLC (UV 254 nm). The starting material (M+H = 311.1) should disappear entirely within 8 hours at 100°C.
-
-
Workup: Filter the crude mixture through a pad of Celite to remove the insoluble Cs₂CO₃ and palladium particulates. Elute with CH₂Cl₂.
-
Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure amine derivative.
Divergent synthetic pathways utilizing the 5-iodo pyrimidine building block.
Data Presentation: Cross-Coupling Modalities
The table below summarizes the quantitative expectations and optimized conditions for utilizing this specific building block across different coupling modalities.
| Reaction Type | Catalyst System | Base / Solvent | Temp (°C) | Expected Yield | Primary Advantage for this Scaffold |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 90°C | 75–95% | High tolerance for unprotected polar groups; fast kinetics due to C-I bond. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Toluene | 100°C | 60–85% | Xantphos prevents β-hydride elimination; excellent for generating kinase hinge-binders. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 60°C | 80–98% | Room temperature to mild heating prevents cleavage of the PEG-like ether linkages. |
References
-
Title: Selective Kinase Inhibition by Exploiting Differential Pathway Sensitivity Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: PEG-Bottlebrush Stabilizer-Based Worm-like Nanocrystal Micelles with Long-Circulating and Controlled Release for Delivery of a BCR-ABL Inhibitor against Chronic Myeloid Leukemia (CML) Source: MDPI Pharmaceutics URL: [Link]
Technical Support Center: Yield Optimization for 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges encountered during the synthesis of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine.
This reaction relies on a Nucleophilic Aromatic Substitution (SNAr) where 2-(2-methoxyethoxy)ethanol (diethylene glycol monomethyl ether) attacks the highly electrophilic 4-position of 4-chloro-5-iodopyrimidine. While the 5-iodo group activates the ring for SNAr, it also introduces instability, making the reaction highly sensitive to base selection, temperature, and moisture[1]. Furthermore, the PEG-like tail of the nucleophile complicates product isolation.
Part 1: Mechanistic Workflow & Competing Pathways
To optimize yield, we must first understand the causality of side reactions. The diagram below illustrates the self-validating system of the SNAr pathway and the critical failure points (highlighted in red) that reduce yield.
Mechanistic pathway of the SNAr reaction highlighting target formation and common side reactions.
Part 2: Troubleshooting FAQs
Q1: My reaction is sluggish, and I have a large amount of unreacted 4-chloro-5-iodopyrimidine. Should I heat the reaction to reflux? A1: No. Do not apply excessive heat. The primary cause of a sluggish reaction here is incomplete alkoxide formation. 2-(2-methoxyethoxy)ethanol is an aliphatic alcohol (pKa ~15.5). If you are using a mild base like K2CO3 (conjugate acid pKa ~10.3), the deprotonation is an unfavorable equilibrium. This forces you to heat the reaction, which degrades the 5-iodopyrimidine substrate[2]. Solution: Switch to a strong, irreversible base like Sodium Hydride (NaH). NaH quantitatively converts the alcohol to its highly reactive alkoxide, allowing the SNAr to proceed rapidly at 0 °C to room temperature.
Q2: LC-MS analysis shows a major byproduct with a mass of [M-126] relative to the target. What is this, and how do I prevent it? A2: This is the deiodinated byproduct. The C-I bond on the electron-deficient pyrimidine ring is highly labile. Under strongly basic conditions and elevated temperatures, halogen-metal exchange or reductive dehalogenation can occur. Solution: Maintain strict temperature control. Add the 4-chloro-5-iodopyrimidine to the pre-formed alkoxide solution dropwise at 0 °C. Never allow the reaction temperature to exceed 25 °C.
Q3: I am observing the formation of 4-hydroxy-5-iodopyrimidine. How is this forming if I didn't add water? A3: Adventitious moisture is outcompeting your nucleophile. In the presence of strong bases like NaH, even trace amounts of water in your solvent or hygroscopic PEG-alcohol will generate hydroxide ions (OH⁻). Hydroxide is a small, hard, and highly reactive nucleophile that will rapidly attack the 4-position of the pyrimidine, displacing the chloride to form the 4-hydroxy byproduct[1]. Solution: Use strictly anhydrous THF or DMF. Dry your 2-(2-methoxyethoxy)ethanol over 3Å molecular sieves for 24 hours prior to use.
Q4: My TLC/LC-MS shows 100% conversion to the product, but my isolated yield after aqueous workup is only 40%. Where is my product going? A4: It is washing away in the aqueous layer. The target molecule contains a diethylene glycol (PEG) moiety. PEG chains coordinate heavily with water molecules via hydrogen bonding, drastically shifting the partition coefficient of the molecule toward the aqueous phase. Solution: Never use pure water for the quench or washes. You must "salt out" the product by saturating the aqueous layer with NaCl (brine) to disrupt the hydrogen bonding network. Additionally, switch your extraction solvent from Ethyl Acetate (EtOAc) to Dichloromethane (DCM), which is vastly superior for extracting PEGylated compounds.
Part 3: Quantitative Optimization Data
The table below summarizes the causality between reaction parameters and isolated yields, validating the optimized protocol.
| Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Rationale | Expected Yield |
| Base | K2CO3 or Cs2CO3 | NaH (60% dispersion in mineral oil) | NaH ensures quantitative, irreversible alkoxide formation, preventing the need for heat. | 85–92% |
| Solvent | Ethanol or Wet DMF | Anhydrous THF | Protic solvents compete as nucleophiles; THF provides an aprotic environment that leaves the alkoxide "naked" and reactive[1]. | >85% |
| Temperature | Reflux (65 °C) | 0 °C → Room Temp (20 °C) | Low temperatures suppress the cleavage of the labile C-I bond and prevent ether degradation. | >85% |
| Workup | H2O quench / EtOAc extraction | Saturated Brine quench / DCM extraction | Brine saturation prevents the PEG-tail from dragging the product into the aqueous phase. | >85% |
Part 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system. If step 2 does not produce hydrogen gas, the system is compromised (wet reagents or dead NaH), and the reaction should be aborted before wasting the expensive iodinated starting material.
Reagents Required:
-
4-Chloro-5-iodopyrimidine (1.0 equiv)
-
2-(2-Methoxyethoxy)ethanol (1.1 equiv) - Dried over 3Å molecular sieves
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon or Nitrogen.
-
Alkoxide Generation: Suspend NaH (1.2 equiv) in anhydrous THF (10 mL/g of starting material). Cool the suspension to 0 °C using an ice bath. Slowly add 2-(2-methoxyethoxy)ethanol (1.1 equiv) dropwise.
-
Validation Check: You must observe the evolution of H2 gas. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.
-
-
SNAr Coupling: Dissolve 4-chloro-5-iodopyrimidine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc) or LC-MS until the starting material is consumed.
-
Quench and Workup: Follow the strict aqueous workup workflow detailed in the diagram below to prevent yield loss.
Step-by-step optimized aqueous workup workflow to prevent product loss due to PEG-tail solubility.
-
Purification: Concentrate the combined organic layers under reduced pressure. Purify the crude residue via silica gel flash chromatography. Due to the polar PEG tail, a gradient of Hexanes to Ethyl Acetate (or up to 5% Methanol in DCM) is recommended[3].
References
-
National Institutes of Health (PMC). "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." PMC. Available at: [Link]
-
ResearchGate. "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions." ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 5-Iodopyrimidines
Welcome to the Advanced Synthesis Support Center. 5-Iodopyrimidines are highly valuable electrophiles in drug discovery, but their electron-deficient nature and heterocycle-rich density make them notoriously challenging substrates. This guide is engineered for process chemists and discovery scientists to systematically diagnose, troubleshoot, and optimize failed Suzuki-Miyaura cross-coupling reactions involving these complex motifs.
Diagnostic Decision Tree
Before adjusting your reaction parameters, use the diagnostic workflow below to identify the mechanistic failure point based on your LC-MS or GC-MS crude analysis.
Diagnostic workflow for troubleshooting failed Suzuki-Miyaura couplings of 5-iodopyrimidines.
Core Troubleshooting Guide (FAQs)
Q1: Why does my reaction yield predominantly the hydrodeiodinated (protodehalogenated) pyrimidine instead of the cross-coupled product?
A: 5-Iodopyrimidines are highly electron-deficient. While the initial oxidative addition of Pd(0) into the C–I bond is extremely rapid, the subsequent transmetalation step is often the rate-limiting bottleneck. If transmetalation is slow, the highly reactive Pd(II)-aryl intermediate is left vulnerable to side reactions. In the presence of protic solvents (like isopropanol or water) or alkoxide bases, the Pd(II) complex undergoes rapid β -hydride elimination followed by reductive elimination, yielding the protodehalogenated pyrimidine[1].
The Fix: You must accelerate transmetalation relative to reduction.
-
Solvent: Switch from protic solvent mixtures to anhydrous, aprotic systems (e.g., 1,4-dioxane or toluene).
-
Ligand: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos). These ligands stabilize the Pd(0) species and sterically force the reductive elimination of the desired biaryl product, effectively outcompeting the protodehalogenation pathway[2].
Q2: The reaction stalls at <20% conversion, and I observe a fine black precipitate. How do I prevent catalyst poisoning?
A: The black precipitate is "Pd black," indicating the irreversible aggregation of inactive Pd(0)[3]. Pyrimidines possess two basic, non-hindered sp2 nitrogen atoms that act as strong σ -donors. These nitrogens easily outcompete standard phosphine ligands (like PPh3) for coordination to the Pd center, forming stable, off-cycle κ2 -complexes that permanently deactivate the catalyst[1].
The Fix: The binding affinity of your ligand must exceed that of the pyrimidine nitrogens.
-
Use bidentate ligands with large bite angles (e.g., dppf) or highly sterically demanding monodentate ligands (e.g., XPhos, or N-heterocyclic carbenes like PEPPSI-IPr)[2].
-
Utilize a pre-formed palladacycle precatalyst (like XPhos Pd G3). This ensures the rapid, quantitative generation of the active monoligated Pd(0) species, which is significantly less susceptible to heteroatom chelation than catalysts generated in situ from Pd(OAc)2 and free ligand.
Q3: I am observing significant amounts of the boronic acid homocoupling product. How can I improve the cross-coupling selectivity?
A: Homocoupling of the boronic acid (yielding Ar–Ar) typically occurs via base-promoted oxidative homocoupling (often mediated by trace oxygen) or a transmetalation-driven pathway where the Pd(II) center undergoes dual transmetalation[3]. Because 5-iodopyrimidines form highly electrophilic oxidative addition complexes, cross-coupling should theoretically be favored. If homocoupling dominates, it indicates oxygen ingress or an excessive localized concentration of the boronic acid[4].
The Fix:
-
Ensure strict anaerobic conditions by utilizing the freeze-pump-thaw degassing method.
-
Switch to the corresponding pinacol boronic ester (Bpin), which transmetalates more controllably than the free boronic acid, minimizing homocoupling[4].
Quantitative Catalyst & Ligand Performance Data
The following table summarizes the causal relationship between reaction conditions and typical outcomes when coupling highly electron-deficient 5-iodopyrimidines.
| Catalyst System | Solvent / Base | Average Conversion | Major Side Product | Mechanistic Rationale & Recommendation |
| Pd(PPh3)4 (5 mol%) | EtOH / H2O / Na2CO3 | 30 - 45% | Protodehalogenation | PPh3 is too labile; Pd(II) undergoes β -hydride elimination from EtOH. Not recommended. |
| Pd(dppf)Cl2 (5 mol%) | Dioxane / H2O / K2CO3 | 60 - 75% | Pd Black (Poisoning) | Bidentate ligand resists pyrimidine chelation, but water slows transmetalation. Acceptable for robust substrates. |
| Na2PdCl4 (1 mol%) | Water / Microwave | 33 - 85% | Intact SM | Ligand-free conditions work for specific highly reactive nucleosides but fail for general pyrimidines[5]. Niche use only. |
| XPhos Pd G3 (2 mol%) | Dioxane / K3PO4 (Anhydrous) | >95% | None | Rapid Pd(0) generation and steric bulk force cross-coupling over side reactions[2]. Highly Recommended. |
Self-Validating Standard Operating Protocol (SOP)
This protocol utilizes XPhos Pd G3 and anhydrous conditions to suppress both protodehalogenation and catalyst poisoning. It is designed as a self-validating system—each step contains a physical observable to confirm mechanistic success before proceeding.
Reagents:
-
5-Iodopyrimidine (1.0 equiv)
-
Arylboronic acid pinacol ester (Ar-Bpin) (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Finely milled anhydrous K3PO4 (3.0 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Solid Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-iodopyrimidine, Ar-Bpin, and anhydrous K3PO4.
-
Validation Check: Ensure the K3PO4 is a free-flowing powder. Clumping indicates moisture absorption, which will introduce water and trigger protodehalogenation.
-
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Seal the flask and subject the suspension to three cycles of freeze-pump-thaw degassing. Backfill with ultra-pure Argon.
-
Validation Check: The solution should be pale yellow or colorless.
-
-
Catalyst Introduction: Under a positive flow of Argon, quickly add the XPhos Pd G3 precatalyst.
-
Validation Check: Upon stirring at room temperature for 5 minutes, the solution should turn a distinct red/orange hue . This color shift confirms the deprotonation of the precatalyst and the successful generation of the active monoligated Pd(0) species. If the solution turns black, oxygen ingress has occurred; abort the reaction.
-
-
Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours.
-
Validation Check: Monitor by TLC/LC-MS. The complete disappearance of the 5-iodopyrimidine without the appearance of a lower-mass M-126 peak (loss of Iodine + addition of H) confirms that transmetalation has successfully outcompeted protodehalogenation.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the phosphate salts and spent palladium. Concentrate under reduced pressure.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of iodinated pyrimidines
Welcome to the Technical Support Center for synthetic nucleobase chemistry. As a Senior Application Scientist, I frequently encounter challenges in isolating halogenated pyrimidines—specifically 5-iodouracil and 5-iodocytosine derivatives. These intermediates are critical for downstream cross-coupling (e.g., Sonogashira reactions) and antiviral drug development. However, their polarity, sensitivity to light, and tendency to co-elute with unreacted starting materials make purification a significant bottleneck.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity yields in your syntheses.
Core Purification Workflow
Workflow for the isolation and purification of iodinated pyrimidines.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: My crude reaction mixture is heavily contaminated with elemental iodine (I₂). How can I remove it before chromatography without degrading my 5-iodopyrimidine? A1: Implement a targeted thiosulfate quench. Mechanistic Causality: Residual electrophilic iodine can cause continuous side reactions, promote streaking on silica gel, and degrade the column matrix. Sodium thiosulfate (Na₂S₂O₃) acts as a mild reducing agent, converting lipophilic I₂ into highly water-soluble iodide ions (I⁻). Because the newly formed C5-I bond on the pyrimidine ring is relatively stable, this mild reduction selectively targets the free halogen without cleaving your product. Actionable Step: Before extraction, quench the reaction with a 5% aqueous Na₂S₂O₃ solution until the characteristic brown/purple color of iodine dissipates. This step is universally validated in both traditional solvent-based and modern solvent-free mechanochemical iodination methods (1).
Q2: I am experiencing co-elution of 5-iodouracil and unreacted uracil during silica gel flash chromatography. How do I improve resolution? A2: Optimize the solvent system to exploit hydrogen-bonding differences. Mechanistic Causality: The introduction of a bulky, polarizable iodine atom at the C-5 position increases the lipophilicity of the pyrimidine ring compared to the parent molecule. However, the strong hydrogen-bonding network of the uracil face often dominates its retention factor (Rf). Using highly polar protic solvents causes both compounds to migrate rapidly together. Actionable Step: Transition from a highly polar system to a carefully modulated gradient. For N-substituted 5-iodouracils, a Hexane:Ethyl Acetate (8:2 v/v) system provides excellent baseline separation (2). For unprotected 5-iodopyrimidines, use a Chloroform:Methanol gradient (0% to 3% MeOH). The chloroform disrupts intermolecular pi-stacking while the low methanol concentration prevents hydrogen-bond-induced streaking (3).
Logical decision tree for resolving co-elution of iodinated pyrimidines.
Q3: I am using a green, solvent-free mechanical grinding method with AgNO₃/I₂. My product is contaminated with silver salts. How do I isolate the pyrimidine? A3: Utilize differential solubility during the extraction phase. Mechanistic Causality: In solvent-free mechanochemistry, the primary byproduct is silver iodide (AgI), which is highly insoluble in water and most organic solvents, unlike the target iodinated pyrimidine. Actionable Step: Resuspend the ground crude mixture in methanol. The iodinated pyrimidine will dissolve, while the AgI precipitate remains suspended. Filter the mixture through a Celite pad to trap the silver salts before loading the filtrate onto the silica column (4).
Section 2: Self-Validating Experimental Protocols
Protocol A: Post-Reaction Quench and Extraction of 5-Iodopyrimidines
Self-Validation Check: The organic layer must transition from a dark brown/red tint to pale yellow or colorless, confirming the complete reduction of elemental iodine.
-
Transfer the crude reaction mixture (approx. 1 mmol scale) to a separatory funnel.
-
Dilute the mixture with 10 mL of Chloroform (CHCl₃) or Dichloromethane (DCM).
-
Add 10 mL of cold 5% aqueous Sodium Thiosulfate (Na₂S₂O₃).
-
Shake vigorously, venting the funnel frequently, until the organic layer is visibly decolorized.
-
Separate the organic layer. Wash the remaining aqueous layer with an additional 5 mL of CHCl₃ to ensure complete product recovery.
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude solid.
Protocol B: High-Resolution Flash Chromatography & Recrystallization
Self-Validation Check: TLC analysis of the pooled fractions must show a single, distinct spot under short-wave UV (254 nm) with absolutely no baseline streaking.
-
Dry-load the crude solid onto silica gel (approx. 1:3 ratio of crude to silica) by dissolving it in a minimal amount of DCM/MeOH, adding silica, and evaporating the solvent to a free-flowing powder.
-
Pack a chromatography column with silica gel (230-400 mesh) using Hexane or pure CHCl₃.
-
Carefully load the dry-loaded sample onto the flat column bed.
-
Elute using a targeted gradient:
-
For N-alkylated derivatives: Isocratic Hexane:Ethyl Acetate (8:2).
-
For unprotected bases: CHCl₃ with a stepwise gradient of Methanol (0% → 1% → 2% → 3%).
-
-
Pool fractions containing the target compound (monitor via TLC, aiming for an Rf of ~0.4-0.5).
-
Concentrate the fractions. For ultra-high purity (>99%), recrystallize the resulting solid from a 1:1 mixture of Dichloromethane and Methanol.
Section 3: Quantitative Data Summary
To assist in your method development, the following table summarizes optimal purification parameters for common iodinated pyrimidine derivatives based on validated literature.
| Compound Class | Iodination Reagents | Quenching Agent | Optimal Chromatography Solvent | Recrystallization Solvent | Typical Yield |
| N-Substituted 5-Iodouracils | I₂ / K₂CO₃ | Na₂S₂O₃ (5%) | Hexane:Ethyl Acetate (8:2) | DCM:MeOH (1:1) | 75 - 85% |
| Unprotected 5-Iodouracil | I₂ / NaNO₂ | Na₂S₂O₃ (5%) | CHCl₃:MeOH (0-3% gradient) | Methanol | 80 - 90% |
| 5-Iodocytosine Derivatives | I₂ / AgNO₃ (Solid-state) | Na₂S₂O₃ (5%) | CH₂Cl₂:MeOH | Methanol | 59 - 70% |
| 5-Iodo-2'-deoxyuridine | I₂ / AgNO₃ | Na₂S₂O₃ (5%) | Silica gel (General) | Methanol wash | ~86% |
References
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - nih.gov -
- Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - nih.gov -
- effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i - heteroletters.org -
- Organic & Biomolecular Chemistry - rsc.org -
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 5-Iodopyrimidine Functionalization
Welcome to the dedicated technical support center for the optimization of reaction conditions for the functionalization of 5-iodopyrimidines. This resource is designed to provide researchers, scientists, and professionals in drug development with in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
The 5-iodopyrimidine scaffold is a critical building block in medicinal chemistry, offering a versatile handle for the introduction of diverse functionalities through various cross-coupling reactions. However, the successful functionalization of this privileged heterocycle is often met with challenges ranging from low yields to the formation of undesirable byproducts. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guides: A Reaction-Specific Approach
This section is organized by the most common cross-coupling reactions utilized for the functionalization of 5-iodopyrimidines. Each guide is presented in a question-and-answer format to directly address the specific issues you may be encountering.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forging new carbon-carbon bonds. However, its application to 5-iodopyrimidines can be nuanced.
Question: I am observing a low yield or no product in my Suzuki-Miyaura reaction with a 5-iodopyrimidine. What are the likely causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings of 5-iodopyrimidines can often be traced back to several key factors: catalyst deactivation, suboptimal reaction conditions, or issues with the boronic acid/ester.
Causality and Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. While Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., XPhos), can accelerate the oxidative addition step, which is often rate-limiting, especially with less reactive partners.[1] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[2] A well-chosen ligand can mitigate this effect.
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to the decomposition of the boronic acid (protodeboronation) or incomplete reaction.[2] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The presence of a small amount of water is often necessary for the efficient function of phosphate bases in anhydrous couplings.[1]
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.[3] A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is frequently employed to dissolve both the organic and inorganic components of the reaction.[4] However, the choice of solvent can also impact selectivity in more complex systems.[5][6]
Troubleshooting Workflow:
Caption: Systematic troubleshooting for low-yield Suzuki-Miyaura reactions.
Experimental Protocol: Screening Reaction Conditions
-
Setup: In a series of reaction vials, add the 5-iodopyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (2-5 mol%) and ligand under a positive flow of inert gas.
-
Reaction: Heat the reactions to the desired temperature and monitor by TLC or LC-MS.
-
Analysis: Compare the yields to identify the optimal combination of catalyst, ligand, base, and solvent.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF |
| Temperature | 90 °C | 110 °C | 100 °C |
Table 1: Example of a screening table for Suzuki-Miyaura reaction optimization.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to 5-alkynylpyrimidines, which are valuable intermediates in drug discovery.
Question: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling) and low product yield. How can I suppress this side reaction?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often driven by the presence of oxygen and high concentrations of the copper co-catalyst.[7]
Causality and Experimental Choices:
-
Inert Atmosphere: The Glaser coupling is an oxidative process. Therefore, maintaining a strictly anaerobic environment is critical to minimizing this side reaction.[7] Thoroughly degassing all solvents and reagents is essential.
-
Copper Co-catalyst: While copper (I) salts are typically used to facilitate the transmetalation step, they also promote homocoupling. Reducing the loading of the copper co-catalyst or switching to a copper-free protocol can be effective.[7]
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[7]
Troubleshooting Workflow:
Caption: Workflow to minimize alkyne homocoupling in Sonogashira reactions.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Setup: To a Schlenk flask, add the 5-iodopyrimidine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., triethylamine).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF), followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture (typically 60-100 °C) and monitor for completion.[8]
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, including those derived from 5-iodopyrimidines.
Question: I am observing significant dehalogenation of my 5-iodopyrimidine starting material in a Buchwald-Hartwig amination. What is causing this and how can I prevent it?
Answer: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings. It can be promoted by the palladium catalyst in the presence of a hydrogen source.[4]
Causality and Experimental Choices:
-
Ligand Choice: The nature of the phosphine ligand can significantly influence the rate of dehalogenation. Bulky, electron-rich ligands that promote rapid oxidative addition and reductive elimination can often outcompete the dehalogenation pathway.[9]
-
Base Selection: Strong bases, while often necessary for efficient amination, can sometimes contribute to side reactions. Screening different bases, including weaker inorganic bases like Cs₂CO₃ or K₃PO₄, may be beneficial.[10]
-
Temperature Control: Higher reaction temperatures can sometimes exacerbate dehalogenation. Running the reaction at the lowest effective temperature is advisable.[9]
Troubleshooting Workflow:
Caption: Strategy to mitigate dehalogenation in Buchwald-Hartwig aminations.
Experimental Protocol: Ligand and Base Screening
-
Setup: In a glovebox, array a series of reaction vials each containing the 5-iodopyrimidine (1.0 equiv.), amine (1.2 equiv.), palladium pre-catalyst (1-3 mol%), ligand, and base (1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vials and heat to the desired temperature with stirring.
-
Analysis: After a set time, cool the reactions and analyze by LC-MS to determine the ratio of product to dehalogenated starting material.
| Ligand | Base | Temperature (°C) | Product:Dehalogenation Ratio |
| XPhos | NaOtBu | 100 | 5:1 |
| RuPhos | Cs₂CO₃ | 80 | 15:1 |
| BrettPhos | K₃PO₄ | 90 | 12:1 |
Table 2: Example of a screening table for optimizing a Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which halogen is generally the most reactive on a pyrimidine ring for cross-coupling reactions?
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[11] This trend is inversely correlated with the carbon-halogen bond strength, making the oxidative addition step more facile for heavier halogens.[11] Consequently, 5-iodopyrimidines are typically the most reactive substrates.
Q2: My reaction mixture turns black. What does this indicate?
The formation of a black precipitate, often referred to as palladium black, is a sign of palladium catalyst decomposition.[7] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[7][9]
Q3: Can I use microwave irradiation to improve my reactions?
Yes, microwave-assisted synthesis can be highly effective for these cross-coupling reactions. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loadings.[2]
Q4: How do I choose the right solvent for my reaction?
Solvent choice is critical and can influence reaction rates, yields, and even selectivity.[3][12] Aprotic polar solvents like DMF, dioxane, and toluene are commonly used. For Suzuki couplings, a co-solvent of water is often necessary to dissolve the inorganic base.[4] It is always advisable to perform a solvent screen during the optimization phase.
References
-
Chacko, A.-M., Qu, W., & Kung, H. F. (2008). Synthesis of 5-fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. The Journal of Organic Chemistry, 73(13), 4874–4881. [Link]
-
ACS Publications. (2008). Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling | The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. [Link]
-
PMC. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
ResearchGate. (n.d.). Reaction optimization conditions for 5. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
PubMed. (1965). Synthesis of 5-substituted pyrimidine nucleosides. [Link]
-
PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [Link]
-
ResearchGate. (n.d.). Chemical reaction scheme for the synthesis of 5-iodo-pyrimidine derivatives. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
PMC. (n.d.). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. [Link]
-
ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. [Link]
-
ACS Publications. (2008). Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl | Organic Letters. [Link]
-
Green Chemistry (RSC Publishing). (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
ResearchGate. (2017). (PDF) Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5- halopyridine †. [Link]
-
RSC Publishing. (n.d.). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
- (n.d.).
- (n.d.).
- (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
PMC. (n.d.). Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity. [Link]
-
GalChimia. (2017). Reaction Optimization: Case Study 1. [Link]
-
Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- (2021). C-C Bond Formation: The Chen/Yang Synthesis of Spirochensilide A.
-
ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
- (2011). Cross coupling reactions in organic synthesis themed issue.
- (2025).
- (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
-
MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Governing the oxidative addition of iodine to gold(i) complexes by ligand tuning. [Link]
-
PubMed. (n.d.). Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing De-Iodination of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing hydrodehalogenation (de-iodination) side reactions when performing palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) with 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine .
Due to the electron-deficient nature of the pyrimidine core and the chelating potential of the PEG-like ether side chain, this substrate is highly susceptible to losing its iodine atom before the desired carbon-carbon bond can form. This guide breaks down the causality of this failure and provides self-validating protocols to eliminate it.
Part 1: Mechanistic Insights—The Causality of De-Iodination
Q: Why does my 5-iodopyrimidine derivative undergo de-iodination instead of the desired cross-coupling?
A: The de-iodination of aryl iodides is driven by a competing pathway in the palladium catalytic cycle known as hydrodehalogenation .
The pyrimidine ring is highly electron-withdrawing, which rapidly accelerates the initial oxidative addition of the Pd(0) catalyst into the C–I bond. However, if the subsequent transmetalation step is sluggish, the resulting Ar–Pd(II)–I intermediate becomes a "sitting duck."
During this stalled phase, two critical substrate-specific factors trigger de-iodination:
-
Solvent/Base Exchange: The intermediate exchanges its iodide ligand for an alkoxide (from a protic solvent or base). This alkoxide undergoes rapid β-hydride elimination, forming a palladium-hydride (Pd–H) species. Reductive elimination then yields the de-iodinated pyrimidine (Ar–H) .
-
Side-Chain Chelation: The oxygen atoms in the 4-[2-(2-methoxyethoxy)ethoxy] chain can weakly coordinate to the palladium center, stabilizing the stalled intermediate and increasing the probability of β-hydride elimination before transmetalation can occur.
Catalytic cycle showing divergence between desired cross-coupling and hydrodehalogenation.
Part 2: Troubleshooting FAQs
Q: Which solvents cause this issue, and what are the best alternatives? A: Primary and secondary alcohols (e.g., methanol, ethanol, isopropanol) are the primary culprits. They act as potent hydride donors via β-hydride elimination. As demonstrated by Ahmadi and McIndoe, the use of protic solvents leads to a strong primary kinetic isotope effect, confirming that solvent deprotonation is the main driver of hydrodehalogenation . Solution: Use strictly anhydrous, aprotic solvents like 1,4-dioxane, THF, or toluene. If a protic solvent is absolutely required for boronic acid solubility, use tert-butanol, which lacks β-hydrogens.
Q: How does my choice of base impact de-iodination? A: Strong alkoxide bases (like NaOMe, NaOEt, or KOtBu) exacerbate the issue by directly coordinating to palladium and acting as hydride sources or promoting solvent breakdown. BenchChem's technical guidelines emphasize replacing strong alkoxides with milder inorganic bases . Solution: Switch to anhydrous K₂CO₃, Cs₂CO₃, or K₃PO₄. These bases facilitate the transmetalation step without providing a hydride source.
Q: What ligands are best for suppressing this side reaction? A: The product distribution between carbon-carbon coupling and hydrodehalogenation can be strictly controlled by varying the steric and electronic properties of the phosphine ligands . Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). Their steric bulk physically blocks the coordination of bulky alkoxides/amines (inhibiting the β-hydride elimination pathway), while their electron-rich nature accelerates the desired transmetalation and reductive elimination steps.
Part 3: Quantitative Impact Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting ratio of the desired cross-coupled product versus the de-iodinated byproduct.
| Solvent System | Base | Ligand / Catalyst | Temp (°C) | Product : De-iodinated Ratio |
| Methanol | NaOMe | Pd(PPh₃)₄ | 65 | 15 : 85 |
| Ethanol | K₂CO₃ | Pd(PPh₃)₄ | 80 | 40 : 60 |
| 1,4-Dioxane / H₂O (10:1) | K₂CO₃ | Pd(dppf)Cl₂ | 80 | 70 : 30 |
| Anhydrous 1,4-Dioxane | K₃PO₄ | XPhos Pd G2 | 80 | >98 : <2 |
Table 1: Representative quantitative data illustrating the mechanistic shift away from β-hydride elimination by optimizing solvent, base, and ligand sterics.
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following Suzuki-Miyaura coupling protocol is designed as a self-validating system . It incorporates an early-stage analytical checkpoint to verify that de-iodination has been suppressed before committing to scale-up.
Step-by-Step Methodology
1. Reagent Preparation (Anhydrous Conditions)
-
Charge a flame-dried Schlenk flask with 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (1.0 equiv), the desired boronic acid/ester (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).
-
Causality: Milling the base increases surface area for solid-liquid transmetalation, allowing the use of anhydrous conditions.
2. Catalyst Addition
-
Add XPhos Pd G2 precatalyst (2-5 mol%).
-
Causality: G2 precatalysts rapidly generate the active, monoligated Pd(0) species at room temperature without requiring harsh reducing agents that could trigger premature de-iodination.
3. Solvent Addition & Degassing
-
Add anhydrous 1,4-dioxane (0.1 M relative to the pyrimidine).
-
Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.
-
Causality: Oxygen deactivates Pd(0) to Pd(II), stalling the cycle and increasing the residence time of the vulnerable Ar–Pd–I intermediate.
4. Reaction & Self-Validation (The 1-Hour Checkpoint)
-
Heat the reaction to 80°C.
-
Validation Step: After exactly 1 hour, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
-
Diagnostic Metric: Look for the mass difference of -126 Da (Loss of Iodine [126.9], gain of Hydrogen [1.0]). If the peak corresponding to [M - 126 + H]⁺ exceeds 5% of the total ion current relative to the desired product mass, halt the reaction. This indicates moisture ingress or base incompatibility. If the de-iodinated peak is absent, proceed to completion (typically 4-6 hours).
5. Workup
-
Cool to room temperature, filter through a short pad of Celite to remove the inorganic base and palladium black, and concentrate under reduced pressure.
Optimized experimental workflow for Suzuki coupling of 5-iodopyrimidines.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11488-11490.[Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274.[Link]
Technical Support Center: Stability Troubleshooting for 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability profile of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine in solution.
This compound presents a unique "dual-vulnerability" challenge: it combines an electron-deficient, light-sensitive iodopyrimidine core with an oxygen-sensitive polyether (PEG-like) side chain. Understanding the mechanistic cross-talk between these two functional groups is critical for designing robust experimental workflows.
Mechanistic Overview of Degradation Pathways
To stabilize a molecule, we must first understand how it degrades. The instability of this compound in solution is driven by three interconnected mechanisms:
-
C-I Bond Homolysis (Photolysis): The iodine atom at the 5-position of the pyrimidine ring is highly susceptible to photolytic cleavage. Exposure to UV or ambient visible light provides the activation energy necessary to break the C-I bond, generating highly reactive aryl and iodine radicals[1].
-
Polyether Auto-oxidation: The 2-(2-methoxyethoxy)ethoxy side chain is structurally analogous to polyethylene glycol (PEG). In the presence of dissolved oxygen and light, PEG ethers undergo a radical chain auto-oxidation process, forming unstable hydroperoxides[2].
-
Acid-Catalyzed Hydrolysis: The hydroperoxides formed during auto-oxidation inevitably decompose into low molecular weight carboxylic acids (e.g., formic and glycolic acids)[3]. This secondary degradation drops the pH of the solution, which subsequently catalyzes the nucleophilic hydrolysis of the pyrimidine ring itself.
Degradation Pathway Visualization
Logical relationship of environmental triggers driving iodopyrimidine and PEG-ether degradation.
Frequently Asked Questions (Troubleshooting)
Q1: My stock solution turned from colorless to a pale yellow/brown tint after a week on the bench. What happened? A1: Discoloration is the primary visual hallmark of C-I bond homolysis. When the carbon-iodine bond breaks due to ambient light exposure, it releases free iodine radicals that rapidly dimerize into molecular iodine (I₂). I₂ imparts a distinct yellow-to-brown color in solution. This indicates that your active pharmaceutical ingredient (API) has been deiodinated and compromised[1].
Q2: Why did the pH of my aqueous formulation drop from 7.2 to 4.5 over a month of storage? A2: This is a direct consequence of the 2-(2-methoxyethoxy)ethoxy side chain degrading. Dissolved oxygen reacts with the ether linkages to form hydroperoxides. As these hydroperoxides break down, they undergo chain cleavage to yield formic acid, oxalic acid, and glycolic acid[3]. The accumulation of these organic acids causes the observed pH drop.
Q3: Can I freeze the solution at -20°C to completely halt all degradation? A3: Freezing slows down kinetic degradation but introduces new risks. Freeze-thaw cycles can cause localized concentration spikes of dissolved oxygen and impurities as the solvent crystallizes. Furthermore, if hydroperoxides have already formed in the PEG chain, they remain highly stable at low temperatures and will aggressively react upon thawing[2].
Q4: LC-MS analysis of my degraded sample shows a major impurity peak at[M-126] or [M-127]. What is this? A4: An[M-126] or [M-127] peak corresponds to the exact mass loss of an iodine atom (Atomic weight ~126.9 g/mol ), confirming that reductive dehalogenation (deiodination) has occurred. The pyrimidine ring has likely abstracted a hydrogen atom from the solvent to replace the lost iodine.
Quantitative Stability Profiling
To guide your experimental design, the following table summarizes the expected stability kinetics of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine solutions under various environmental conditions.
| Storage Condition | Light Exposure | Atmosphere | Est. Half-Life ( t0.5 ) | Primary Degradant Observed | Causality / Mechanism |
| Room Temp (25°C) | Ambient Light | Air | < 48 Hours | Deiodinated pyrimidine, I₂ | Unrestricted photolysis and rapid ROS generation. |
| Room Temp (25°C) | Dark (Amber) | Air | ~ 1 Week | Hydroperoxides, Acids | O₂ drives PEG auto-oxidation; dark prevents photolysis. |
| 4°C (Fridge) | Dark (Amber) | Air | ~ 1 Month | Hydroperoxides | Lower thermal energy slows auto-oxidation kinetics. |
| -20°C (Freezer) | Dark (Amber) | Argon / N₂ | > 6 Months | Negligible | Absence of light, O₂, and thermal energy halts all pathways. |
Self-Validating Protocol for Solution Preparation
To ensure scientific integrity, simply following steps is insufficient; the workflow must prove its own success. The following protocol utilizes a Self-Validating System —integrating analytical checkpoints that confirm the absence of degradation triggers before the compound is ever introduced.
Phase 1: Solvent Deoxygenation & Pre-Validation
Causality: Removing dissolved oxygen prevents the initiation of the PEG-ether auto-oxidation cascade.
-
Select a high-purity, anhydrous solvent (e.g., HPLC-grade Acetonitrile or Methanol).
-
Self-Validating Checkpoint 1: Test the neat solvent using a commercial Quantofix Peroxide Test Strip. Requirement: Peroxide levels must read < 1 ppm. If > 1 ppm, discard or pass through activated basic alumina[2].
-
Sparge the solvent with ultra-pure Argon gas for a minimum of 30 minutes using a submerged glass frit.
-
Self-Validating Checkpoint 2: Measure the solvent with a Dissolved Oxygen (DO) probe. Requirement: DO must be < 0.5 mg/L.
Phase 2: Radical Scavenging (Optional but Recommended)
Causality: Even with rigorous degassing, trace oxygen can initiate radical formation. Adding a radical scavenger terminates the auto-oxidation chain reaction.
-
Add Butylated hydroxytoluene (BHT) to the degassed solvent to achieve a final concentration of 0.01% (w/v). Stir gently under an Argon blanket.
Phase 3: Compounding and Light Protection
Causality: The C-I bond is highly sensitive to UV/Vis light. Amber glass blocks wavelengths below 500 nm, preventing photolytic homolysis.
-
Transfer the degassed solvent to a Class A amber volumetric flask.
-
Weigh the 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine powder under subdued lighting (or yellow safe-light).
-
Dissolve the compound into the amber flask, blanket the headspace with Argon, and seal with a PTFE-lined cap.
Phase 4: Post-Preparation Baseline Validation
Causality: You cannot measure future degradation without a mathematically verified baseline.
-
Self-Validating Checkpoint 3: Immediately pull a 10 µL aliquot and run a baseline HPLC-UV assay (Detection at ~254 nm for the pyrimidine core).
-
Requirement: The chromatogram must show the intact API peak at >99.5% Area Under Curve (AUC). The specific retention window for the deiodinated [M-127] impurity must show <0.1% AUC. This chromatogram serves as the absolute control for all future stability pulls.
References
- Benchchem. "Technical Support Center: Stability and Reactivity of Iodinated Pyridazines - Benchchem". Benchchem.
- Ray, S., et al. "Removal of peroxides in polyethylene glycols by vacuum drying: Implications in the stability of biotech and pharmaceutical formulations".
- Glastrup, J., et al. "The UV/H2O2 - photodegradation of poly(ethyleneglycol) and model compounds".
- Payne, M.E., et al. "Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol)". NSF PAR.
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in Halo-Pyrimidine Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling to optimize carbon-carbon and carbon-nitrogen bond formations involving nitrogen-rich heterocycles. While palladium-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-Hartwig reactions) are foundational to modern drug discovery, halo-pyrimidines present a unique and frustrating challenge.
Their strongly coordinating nitrogen atoms frequently hijack the catalytic cycle. Instead of productive turnover, these substrates induce off-cycle resting states, severe catalyst poisoning, and irreversible degradation to palladium black . This guide is designed to move beyond generic reaction templates. By understanding the mechanistic causality behind catalyst deactivation, you can rationally design self-validating experiments that succeed where standard protocols fail.
Diagnostic Workflow: Mechanistic Pathways of Deactivation
Before adjusting your reaction conditions, you must diagnose how your catalyst is failing. The diagram below illustrates the productive catalytic cycle (green/blue) versus the parasitic deactivation pathways (red/black) induced by pyrimidines.
Mechanistic pathways of Pd-catalyzed cross-coupling and pyrimidine-induced catalyst deactivation.
Troubleshooting Guides
Q1: My Suzuki coupling of 2-chloropyrimidine stalls at 15-20% conversion, even with excess boronic acid and base. Why? Causality & Solution: The reaction is likely stalling due to off-cycle dimer formation. The nitrogen atoms on the pyrimidine ring are highly nucleophilic and can coordinate to the Pd(II) oxidative addition complex, forming stable, bridged dimeric species that refuse to undergo transmetalation . To disrupt this off-cycle resting state, you must increase the steric bulk around the palladium center. Switch from standard ligands (like PPh₃ or dppf) to bulky, electron-rich dialkylbiaryl phosphines such as XPhos or SPhos. The immense steric profile of these ligands physically prevents the formation of the bridged Pd-dimer, forcing the catalyst back into the productive cycle.
Q2: I observe rapid formation of a black precipitate (Pd black) when heating my Buchwald-Hartwig amination of 5-bromopyrimidine. How do I prevent this? Causality & Solution: The black precipitate is elemental palladium (Pd black), which forms when the supporting ligands are stripped from the Pd(0) center, leading to irreversible aggregation . In your case, the basic amine and the strongly coordinating pyrimidine are outcompeting your phosphine ligand for the Pd center. To solve this, you must ensure a strict 1:1 Ligand-to-Palladium ratio and facilitate rapid oxidative addition. Abandon Pd₂(dba)₃; the dba ligand is an electron-withdrawing olefin that complicates the coordination sphere. Instead, use a pre-formed precatalyst like XPhos Pd G3 or GPhos . These precatalysts generate the active, monolithic L₁Pd(0) species rapidly under mild conditions, outcompeting the pyrimidine's ability to poison the initiation step.
Q3: My GC-MS shows significant protodehalogenation (reduced pyrimidine) instead of the cross-coupled product. What is going wrong? Causality & Solution: Protodehalogenation occurs when transmetalation is too slow, allowing the Pd(II) oxidative addition complex to undergo competitive β-hydride elimination (often from the solvent, alkoxide bases, or adventitious water) followed by reductive elimination of the reduced arene. To rectify this, accelerate the transmetalation step. Ensure your base is strictly anhydrous (e.g., finely milled K₃PO₄ or Cs₂CO₃) and consider adding a strictly controlled equivalent of water (if using a water-tolerant Suzuki system) to activate the boronic acid to the more reactive boronate species. Avoid alcoholic solvents (like EtOH or iPrOH) if protodehalogenation is persistent, as they are prime hydride donors.
Data Presentation: Optimization Matrices
Table 1: Ligand Selection Matrix for Pyrimidine Cross-Couplings
| Ligand | Steric Profile | Electron Density | Best Use Case in Pyrimidine Coupling | Deactivation Resistance |
| PPh₃ | Low | Low | Simple, non-coordinating substrates (rarely effective for pyrimidines) | Poor |
| dppf | Medium | Medium | General Suzuki couplings of 5-halo pyrimidines | Moderate |
| XPhos | High | High | Suzuki of 2-halo and 4-halo pyrimidines; prevents off-cycle dimerization | Excellent |
| GPhos | Very High | High | Buchwald-Hartwig amination at room temperature; resists N-coordination | Exceptional |
Table 2: Base & Solvent Compatibility for Pyrimidine Systems
| Base | Solvent System | pKa | Mechanistic Impact |
| K₂CO₃ | Dioxane / H₂O (4:1) | ~10.3 | Standard transmetalation; H₂O activates boronic acid to boronate. |
| Cs₂CO₃ | Toluene | ~10.3 | High organic solubility; ideal for anhydrous Buchwald-Hartwig. |
| K₃PO₄ | t-Amyl Alcohol | ~12.3 | Stronger base for sterically hindered transmetalation; resists β-hydride donation. |
| NaOtBu | THF | ~17.0 | Very strong; carries a high risk of pyrimidine ring-opening or degradation. |
Self-Validating Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of Unprotected Halo-Pyrimidines using Buchwald Precatalysts This protocol employs a self-validating structure. By checking specific milestones, you can confirm catalytic health before committing to a full workup.
Step 1: Catalyst Activation (The "Pre-Flight" Check)
-
Action: In a dry Schlenk flask under inert atmosphere (N₂ or Ar), combine the halo-pyrimidine (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and XPhos Pd G3 precatalyst (2 mol%).
-
Causality: Using a G3 precatalyst ensures an exact 1:1 Ligand-to-Palladium ratio. This prevents the formation of off-cycle bis-ligated species that are highly susceptible to pyrimidine poisoning .
Step 2: Solvent and Base Addition
-
Action: Add degassed THF (5.0 mL, 0.2 M) followed by an aqueous solution of K₃PO₄ (0.5 M, 2.0 equiv, 4.0 mL).
-
Causality: The biphasic system provides a reservoir of activated boronate in the aqueous layer while keeping the organic phase non-polar enough to stabilize the Pd intermediates and promote reductive elimination.
Step 3: Initiation and Monitoring (The "Validation Checkpoint")
-
Action: Stir the biphasic mixture vigorously at 40 °C for 30 minutes.
-
Validation Checkpoint: Stop stirring and allow the phases to separate. Observe the organic layer.
-
Pass: The organic layer is clear yellow/orange. The catalytic cycle is active.
-
Fail: The solution is opaque black and a fine precipitate is visible at the interface. Pd black has formed (catalyst death). If this occurs, restart and lower the temperature to 25 °C, or switch to a more sterically demanding ligand like GPhos.
-
Step 4: Completion and Workup
-
Action: If the checkpoint passes, resume vigorous stirring for an additional 2–4 hours at 40 °C. Monitor completion via TLC or GC-MS. Quench with EtOAc and brine, extract the organic layer, dry over Na₂SO₄, and concentrate for purification.
Frequently Asked Questions (FAQs)
Q: Can I use standard Pd(PPh₃)₄ for pyrimidine couplings? A: It is highly discouraged. Pd(PPh₃)₄ is a Pd(0) tetrakis complex that requires the dissociation of two phosphine ligands to enter the catalytic cycle. This leaves the palladium center highly exposed. The strongly coordinating nitrogen atoms of the pyrimidine will easily displace the remaining PPh₃ ligands, leading to rapid catalyst poisoning and Pd black formation.
Q: Does the position of the halogen on the pyrimidine ring matter? A: Yes, significantly. The 2- and 4-positions are highly electron-deficient, making oxidative addition very fast, but they are also adjacent to the coordinating nitrogen atoms, increasing the risk of off-cycle dimerization. The 5-position is less electron-deficient (behaving more like a standard aryl halide) and is sterically further from the nitrogen atoms, generally making 5-halo pyrimidines easier to couple with standard catalyst systems.
Q: Why does my pyrimidine substrate degrade when using NaOtBu in Buchwald-Hartwig aminations? A: Pyrimidines, particularly those lacking electron-donating substituents, are highly electrophilic. Strong alkoxide bases like NaOtBu can act as nucleophiles, attacking the 2- or 4-position of the pyrimidine ring. This can lead to nucleophilic aromatic substitution (SₙAr) side products or complete ring-opening degradation. Switch to a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH / PMC URL:
-
Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species Source: ACS Catalysis URL:
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: NIH / PMC URL:
-
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine Source: Benchchem URL:
Technical Support Center: Optimizing Storage Conditions to Prevent Compound Degradation
Welcome to the Technical Support Center dedicated to ensuring the stability and integrity of your valuable research compounds. As scientists and drug development professionals, we understand that the reliability of your experimental data is paramount. A compound that has degraded, even partially, can lead to misleading results, costing significant time and resources. This guide is structured to provide you with not only the "how" but also the "why" behind optimal storage and handling practices, empowering you to design robust experimental workflows and troubleshoot stability-related issues with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that lead to the degradation of chemical compounds during storage?
A1: The principal culprits in compound degradation are exposure to temperature, humidity, light, and oxygen.[1] These environmental factors can trigger or accelerate destructive chemical reactions such as hydrolysis, oxidation, and photolysis.[1]
-
Temperature: Elevated temperatures increase the rate of most chemical reactions, including those that lead to degradation.[2] Conversely, excessively low temperatures can also be detrimental, for instance, by causing precipitation of the compound from a solution.
-
Humidity: Moisture in the air can lead to the hydrolysis of susceptible functional groups within a molecule, such as esters and amides.[1]
-
Light: Exposure to light, particularly in the UV spectrum, can provide the energy needed to break chemical bonds, a process known as photolysis.[1]
-
Oxygen: Atmospheric oxygen can react with certain compounds, leading to oxidative degradation.[1] This process can be catalyzed by the presence of metal ions or exposure to light.
Q2: I've observed a change in the physical appearance of my compound (e.g., color change, clumping). What could be the cause, and what should I do?
A2: A visible change in your compound is a strong indicator of degradation. The specific change can provide clues to the underlying cause:
-
Color Change: This often suggests oxidation or photolytic degradation.
-
Clumping or Caking: This is a common sign of moisture absorption by a hygroscopic compound.
-
Precipitation in Solution: This may indicate that the compound's solubility limit has been exceeded, possibly due to a change in temperature or solvent evaporation. It could also be a sign of degradation into a less soluble product.
Immediate Actions:
-
Isolate the compound: Do not use the suspect compound in any further experiments until its integrity can be verified.
-
Document the changes: Record the observed changes, storage conditions, and any recent handling procedures.
-
Consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS): These documents often contain specific information about the compound's stability and recommended storage conditions.
-
Perform analytical testing: If possible, re-analyze the compound using a suitable technique like High-Performance Liquid Chromatography (HPLC) to assess its purity and compare it to a reference standard.
Q3: What are the general temperature guidelines for storing research compounds?
A3: While the optimal storage temperature is compound-specific, here are some general guidelines:
| Storage Condition | Temperature Range | Typical Compounds |
| Room Temperature | 15-25°C (59-77°F) | Chemically stable, non-volatile solids. |
| Refrigerated | 2-8°C (36-46°F) | Temperature-sensitive compounds, aqueous solutions, and to slow the degradation of moderately stable compounds.[3] |
| Frozen | -20°C (-4°F) | Many biological molecules, enzymes, and long-term storage of less stable small molecules. |
| Ultra-Low/Cryogenic | -80°C (-112°F) or below | Highly sensitive biological samples, and for the long-term archival of valuable compounds. |
Always refer to the manufacturer's recommendations for the specific compound.
Q4: How can I protect my oxygen-sensitive compounds from degradation?
A4: For compounds susceptible to oxidation, minimizing exposure to atmospheric oxygen is critical. The most effective method is to store the compound under an inert atmosphere, a process known as inert gas blanketing.[4] This involves replacing the air in the headspace of the storage container with a non-reactive gas, most commonly nitrogen or argon.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
You've run an assay multiple times, but the results are highly variable, suggesting a problem with one of your reagents. Compound degradation is a likely suspect.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Issue 2: Unexpected Peaks in HPLC Analysis of a Stored Compound
During a routine quality control check, your HPLC chromatogram shows new, unexpected peaks that were not present when the compound was first received.
Troubleshooting Workflow:
Caption: Inert gas blanketing workflow.
The Role of Excipients in Preventing Degradation
In formulated drug products, "inactive" ingredients known as excipients play a crucial role in protecting the active pharmaceutical ingredient (API) from degradation. [6][7]Understanding their function can be beneficial even in a research setting when preparing formulations for in-vitro or in-vivo studies.
-
Antioxidants: These excipients, such as butylated hydroxytoluene (BHT) or ascorbic acid, are more readily oxidized than the API. They act as "sacrificial" molecules, protecting the compound from oxidative degradation.
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can bind to metal ions that might otherwise catalyze oxidative reactions.
-
Buffering Agents: Maintaining an optimal pH is critical for compounds susceptible to acid or base hydrolysis. Buffers are used to stabilize the pH of a solution.
-
Moisture Scavengers: Some excipients can absorb excess moisture within a solid formulation, thereby protecting a moisture-sensitive compound from hydrolysis. [6] When selecting excipients, it is essential to conduct compatibility studies to ensure they do not negatively interact with your compound of interest. [8][9] By understanding the principles of compound stability and implementing these best practices, you can significantly enhance the quality and reliability of your research.
References
-
Memmert GmbH + Co. KG. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
International Council for Harmonisation. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Unknown. (n.d.). Stability of pharmaceutical products. Retrieved from [Link]
-
Blok, J., & Balk, F. (2008). ACCOUNTING FOR PHOTO DEGRADATION IN P-ASSESSMENT OF CHEMICALS. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
Al-Tabakha, M. M., Arida, A. I., Fahelelbom, K. M., Sadek, B., & Saeed, B. A. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1349. [Link]
-
Chen, Y. C., Chen, Y. C., & Whang, C. W. (2020). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Scientific reports, 10(1), 1-9. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical technology, 31(6), 48. Retrieved from [Link]
-
Scion. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Concrete Preservation Alliance. (n.d.). Freeze - Thaw Resilience in Concrete: Ensuring Structural Longevity. Retrieved from [Link]
-
van Bommel, M. (2023, June 28). Photodegradation Illuminated: New analytical tools for studying photochemical processes. Retrieved from [Link]
-
Labinsights. (2023, May 8). How to Select Excipients in Drug Formulation? Retrieved from [Link]
-
Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
-
Unknown. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Patel, Y., & Shah, N. (2023). A Review on Force Degradation Studies for Drug Substances. International Journal of All Research Education and Scientific Methods, 11(2), 1-10. Retrieved from [Link]
-
Ebrahim, A. (2021). Limitations of Accelerated Stability Model Based on the Arrhenius Equation for Shelf Life Estimation of In Vitro Diagnostic Products. Clinical Chemistry, 67(4), 586-588. [Link]
-
ACG. (2025, January 4). Optimizing Tablet Formulation a Guide to Selecting the Suitable Excipients. Retrieved from [Link]
-
MDPI. (2022, October 12). An Alternative Methodology for the Evaluation of Photocatalytic Activity of Polymeric Coatings by Monitoring Dye Degradation. Retrieved from [Link]
-
Unknown. (n.d.). Accelerated Stability Testing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Freeze-Thaw Cycle in Concrete and Brick Assemblies. Retrieved from [Link]
-
A-1 Concrete Leveling. (2024, December 3). A Homeowner's Guide to Freeze-Thaw Cycles + 5 Tips for Protecting Your Concrete. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Photodegradation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2024, January 12). How to determine pH stability of an organic compound? Retrieved from [Link]
-
ChemMasters. (n.d.). Seal the Deal : Concrete Freeze/Thaw Damage. Retrieved from [Link]
-
Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing. Retrieved from [Link]
-
Veronica, N., Heng, P. W. S., & Liew, C. V. (2022). Ensuring Product Stability - Choosing the Right Excipients. Journal of pharmaceutical sciences, 111(8), 2211-2220. [Link]
-
Ghostshield® Concrete Sealers. (2021, April 26). How to Prevent Freeze-Thaw Damage. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025, June 20). Statistical Modelling of Degradation Kinetics and Accelerated Stability Testing for Shelf-Life. Retrieved from [Link]
-
Scribd. (n.d.). Stability Study Setup Guide. Retrieved from [Link]
-
Unknown. (n.d.). The Role of Excipient Selection in Pharmaceutical Formulation: A Research & Development Perspective. Retrieved from [Link]
-
Varcode. (2024, January 26). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]
-
IntuitionLabs. (2026, January 8). Stability Programs: A Guide to Design, Data & Shelf Life. Retrieved from [Link]
-
Scribd. (n.d.). Buffer Solutions and pH Stability Report. Retrieved from [Link]
-
Linde Gas. (n.d.). Drying, inerting, blanketing & purging. Retrieved from [Link]
-
iGEM. (2020, October 22). pH stability assay. Retrieved from [Link]
-
van de Merbel, N. C., Savoie, N., & Ohtsu, Y. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(3), 423-429. [Link]
-
Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Pharma Beginners. (2020, January 25). Stability Study SOP as per ICH Guideline. Retrieved from [Link]
-
INOX. (n.d.). Tank Blanketing: Protecting Product Integrity with Inert Gases. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Role of Bulk Gases in Aerospace Quality Management Systems | INOX Air products Blogs [inoxairproducts.com]
- 5. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Ensuring Product Stability - Choosing the Right Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. Tablet Formulation: A Definitive Guide to Optimal Excipient Selection [celluloseankit.com]
Purity assessment of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine by GC or HPLC
Title: Purity Assessment of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine: A Comparative Guide to GC vs. HPLC
Introduction
As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that defy standard analytical platform approaches. One such molecule is 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine . This compound presents a unique analytical challenge due to its dual nature: a highly electronegative, thermally labile iodopyrimidine core coupled with a flexible, polar diethylene glycol monomethyl ether (PEG-like) side chain.
When tasked with assessing the purity of this compound—whether for synthetic scale-up or pharmacological evaluation—analytical chemists must choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective, mechanistically grounded comparison of these two techniques, demonstrating why HPLC is the superior, self-validating system for this specific molecule.
Physicochemical Profiling: The Mechanistic Standpoint
To understand the causality behind our experimental choices, we must first examine the molecule's structural liabilities:
-
Thermal Lability of the C-I Bond : The carbon-iodine (C-I) bond on a pyrimidine ring has a relatively low bond dissociation energy. Pyrimidine rings are inherently electron-deficient due to the strong electron-withdrawing effect of the ring nitrogen atoms[1]. When subjected to the high temperatures required for GC vaporization (typically 250°C–300°C), the C-I bond is highly susceptible to thermal homolysis or metal-catalyzed deiodination in the injector liner[2].
-
Volatility and Polarity : The 4-[2-(2-methoxyethoxy)ethoxy] side chain significantly increases the molecule's boiling point and polarity. To volatilize this compound for GC, extreme oven temperatures are required, further exacerbating the risk of thermal degradation.
Workflow for selecting the optimal analytical technique based on thermal stability.
GC vs. HPLC: Comparative Performance Metrics
Attempting to analyze this compound via GC-FID or GC-MS often leads to artifactual impurity profiles. The thermal degradation yields 4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (the deiodinated analog), which appears as a massive "impurity" peak, falsely lowering the reported purity of the API.
Conversely, Reversed-Phase HPLC (RP-HPLC) operates under mild thermal conditions (typically 25°C–40°C), preserving the integrity of the C-I bond while leveraging the polar PEG-like chain for excellent chromatographic retention and resolution[3].
Table 1: Comparative Performance Metrics for Purity Assessment
| Parameter | GC-FID / GC-MS | RP-HPLC-UV (Recommended) |
| Operating Temperature | 250°C - 300°C (Injector/Oven) | 30°C (Column Compartment) |
| Thermal Degradation Risk | High (Artifactual deiodination) | Negligible |
| Volatility Requirement | High (Problematic for PEG chain) | None (Solubility-driven) |
| Resolution of Isomers | Poor (Peak broadening at high temps) | Excellent (via Gradient Elution) |
| Overall Suitability | Not Recommended | Optimal |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following RP-HPLC methodology is designed as a self-validating system. By incorporating strict System Suitability Testing (SST) criteria, the protocol verifies its own performance before any sample data is reported, aligning with ICH Q2(R2) validation standards[4].
Protocol A: Optimized RP-HPLC Method for Purity Assessment (Recommended)
Rationale: A C18 stationary phase provides optimal hydrophobic interactions with the pyrimidine core, while a buffered acidic mobile phase suppresses the ionization of any residual basic impurities, ensuring sharp, symmetrical peaks.
Materials & Conditions:
-
Column : Octadecylsilyl (C18), 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 254 nm (Photodiode Array for peak purity assessment).
-
Injection Volume : 10 µL.
Step-by-Step Workflow:
-
Preparation of Diluent : Mix 50% Ultrapure Water and 50% Acetonitrile. Degas by sonication for 10 minutes.
-
Standard Preparation : Accurately weigh 25 mg of the 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).
-
Sample Preparation : Prepare the test sample at the same nominal concentration (1.0 mg/mL) using the diluent.
-
Gradient Program :
-
0–5 min: 10% B
-
5–20 min: Linear ramp to 90% B
-
20–25 min: Hold at 90% B
-
25–25.1 min: Return to 10% B
-
25.1–35 min: Equilibration at 10% B
-
-
System Suitability Testing (SST) : Inject the standard solution six times. The system is validated for the run only if:
-
Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.
-
USP Tailing Factor for the main peak is ≤ 1.5.
-
Theoretical plates (N) > 5000.
-
Self-validating RP-HPLC protocol workflow according to ICH Q2(R2) guidelines.
Protocol B: GC-FID Method (For Investigational/Comparative Use Only)
Rationale: Provided strictly to demonstrate the thermal degradation phenomenon. This method will deliberately yield the deiodinated artifact to prove the unsuitability of the technique.
Conditions:
-
Column : 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m × 0.25 mm, 0.25 µm film.
-
Carrier Gas : Helium at 1.2 mL/min (Constant Flow).
-
Injector : 250°C, Split ratio 20:1. (Note: This temperature initiates C-I bond cleavage[2]).
-
Oven Program : 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 10 min).
-
Detector : FID at 300°C.
Data Interpretation and ICH Q2(R2) Compliance
When validating the HPLC method for this compound, adherence to the ICH Q2(R2) guidelines is mandatory to ensure regulatory compliance and scientific integrity[4].
-
Specificity : Utilizing a Photodiode Array (PDA) detector allows us to extract the UV spectrum across the chromatographic peak. A peak purity match factor of >990 confirms that the 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine peak is not co-eluting with synthetic precursors (e.g., 2,4-dichloro-5-iodopyrimidine).
-
Robustness : The method's resilience must be tested by deliberately varying the column temperature (±5°C) and mobile phase gradient composition (±2% B). The robust nature of the C18/TFA system ensures that the PEG-chain's conformational flexibility does not lead to retention time shifting.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). [Link]
-
Gamelin, E., et al. "Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma." Journal of Chromatography B: Biomedical Sciences and Applications.[Link]
-
Sharma, P.K., et al. "Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics." SciSpace.[Link]
-
Monks, B. M., et al. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." National Center for Biotechnology Information (PMC).[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Iodopyrimidine Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a plethora of therapeutic agents.[1][2][3] Its versatile structure provides a robust framework for designing targeted inhibitors for various enzymes and receptors.[3][4] Among the numerous possible modifications, substitution at the 5-position of the pyrimidine ring has proven to be a particularly effective strategy for fine-tuning the potency, selectivity, and pharmacokinetic profiles of drug candidates.[4]
This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 5-iodopyrimidine analogs. The introduction of an iodine atom at the 5-position imparts unique properties to the molecule. Its size, lipophilicity, and ability to form halogen bonds can significantly influence interactions with biological targets, leading to the development of potent bioactive compounds across different therapeutic areas, including antimicrobial, antifungal, and anticancer agents.[5][6][7][8] We will explore the SAR of distinct classes of 5-iodopyrimidine derivatives, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a comprehensive understanding of this important chemical scaffold.
Comparative Analysis of 5-Iodopyrimidine Analogs
The biological activity of 5-iodopyrimidine analogs is highly dependent on the nature and position of other substituents on the pyrimidine ring. This section compares the SAR of different series of these compounds against various biological targets.
A. 5-Iodopyrimidine Analogs as Antimicrobial and Antifungal Agents
A series of 4-substituted-5-iodo-2-benzylthiopyrimidines has been synthesized and evaluated for their antimicrobial and antifungal properties.[5][9] The synthetic route involves the iodination of 2-benzylthiopyrimidine, followed by chlorination and subsequent reaction with various amines and hydrazines.[5][9]
Table 1: Antimicrobial and Antifungal Activity of Selected 4-Substituted-5-Iodo-2-benzylthiopyrimidine Analogs [5]
| Compound | R Group at C4-Position | Antibacterial Activity (Selected Strains) | Antifungal Activity (Selected Strains) |
| 2 | -Cl | - | - |
| 3d | -NH-C₆H₄-Cl (p) | Good against S. aureus | - |
| 3f | 2-aminopyridine | - | Good against A. niger |
| 4a | Hydrazone of Benzaldehyde | Good against P. aeruginosa | - |
| 4c | Hydrazone of p-Chlorobenzaldehyde | Good against P. aeruginosa | - |
| 4d | Hydrazone of p-Methoxybenzaldehyde | Good against P. aeruginosa | - |
| 4g | Hydrazone of Furfural | Good against P. aeruginosa, S. aureus, B. subtilis | Good against A. niger and A. terrus |
| 4h | Hydrazone of Thiophene-2-carboxaldehyde | Good against P. aeruginosa, S. aureus, B. subtilis | Good against A. niger and A. terrus |
Note: "Good activity" is as reported in the source publication. Quantitative data such as MIC values were not provided.
Structure-Activity Relationship Insights:
The SAR studies of these analogs reveal that the nature of the substituent at the 4-position plays a crucial role in determining their antimicrobial and antifungal spectrum.
-
The starting material, 4-chloro-5-iodo-2-benzylthiopyrimidine (2 ), was inactive.
-
Substitution of the chloro group with amino-aromatic groups led to some activity. For instance, compound 3d with a p-chloroaniline moiety showed good activity against Gram-positive S. aureus.[5]
-
The introduction of a 2-aminopyridine group at the 4-position (3f ) resulted in good antifungal activity against A. niger.[5][9]
-
Condensation of the 4-hydrazino intermediate with various aldehydes to form Schiff bases (compounds 4a-h ) generally led to enhanced antibacterial activity, particularly against the Gram-negative bacterium P. aeruginosa.[5]
-
Notably, the incorporation of heterocyclic aldehydes, such as furfural (4g ) and thiophene-2-carboxaldehyde (4h ), resulted in compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as good antifungal activity.[5] This suggests that the presence of these heterocyclic rings is favorable for broad-spectrum antimicrobial action.
Experimental Workflow: Synthesis of 4-Substituted-5-Iodo-2-benzylthiopyrimidines
Caption: Synthetic scheme for 4-substituted-5-iodo-2-benzylthiopyrimidines.
B. N-Substituted 5-Iodouracil Analogs as Anticancer Agents
The 5-iodouracil scaffold has also been explored for its therapeutic potential, particularly in the development of anticancer agents. Alkylation of 5-iodouracil at the N1 and N3 positions has been shown to yield compounds with significant cytotoxic activity.[6][7][10]
Table 2: Anticancer Activity of N-Substituted 5-Iodouracil Analogs against HepG2 Cells [6][7][10]
| Compound | R Group(s) | Substitution Pattern | Anticancer Activity (IC₅₀, µg/mL) |
| 7a | n-Butyl | N1 | > 50 |
| 7b | s-Butyl | N1 | > 50 |
| 7c | Cyclohexylmethyl | N1 | 29.5 |
| 7d | Benzyl | N1 | > 50 |
| 8a | n-Butyl | N1, N3 | > 50 |
| 8b | Cyclohexylmethyl | N1, N3 | 16.5 |
Structure-Activity Relationship Insights:
The SAR for this series of compounds highlights the importance of the nature and position of the alkyl substituents on the uracil ring for anticancer activity.
-
Effect of N-Substituent: Among the N1-monosubstituted analogs (7a-d ), only the compound with a cyclohexylmethyl group (7c ) showed notable activity against HepG2 cancer cells.[7] The linear n-butyl, branched s-butyl, and aromatic benzyl substituents did not confer significant activity. This indicates a specific steric and/or lipophilic requirement at the N1 position.
-
N1 vs. N1,N3-Disubstitution: The most significant finding is the enhanced potency observed with N1,N3-disubstitution. The N1,N3-dicyclohexylmethyl analog (8b ) displayed the most potent anticancer activity in the series, with an IC₅₀ of 16.5 µg/mL.[6][7][10] This is a marked improvement compared to its monosubstituted counterpart (7c ). This suggests that occupying both the N1 and N3 positions with bulky, lipophilic groups like cyclohexylmethyl is highly favorable for cytotoxic activity. Interestingly, the N1,N3-dibutyl analog (8a ) was inactive, reinforcing the importance of the cyclohexylmethyl moiety.
Logical Relationship: N-Substitution and Anticancer Activity
Caption: SAR of N-substituted 5-iodouracils for anticancer activity.
C. 5-Iodopyrimidine Analogs as Dihydrofolate Reductase (DHFR) Inhibitors
The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Dihydrofolate reductase (DHFR) is a clinically validated target for antimicrobial drug development. A recent study identified 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) as a novel inhibitor of Mycobacterium tuberculosis DHFR.[11] Subsequent SAR studies led to the development of potent inhibitors against Staphylococcus aureus DHFR (SaDHFR).
Table 3: Activity of 5-Iodopyrimidine Analogs as SaDHFR Inhibitors [11]
| Compound | Description | SaDHFR Inhibition (IC₅₀, nM) |
| h1 (AF-353) | Hit Compound | Potent (exact value not specified in abstract) |
| j9 | Representative Optimized Compound | 0.97 |
Structure-Activity Relationship Insights:
While the specific structural modifications between h1 and j9 are not detailed in the provided abstract, the study highlights that a comprehensive SAR investigation was performed based on the hit compound h1 . This optimization led to compound j9 , which exhibits potent enzymatic inhibition with an IC₅₀ of 0.97 nM.[11] The study demonstrates that the 5-iodopyrimidine scaffold, specifically with a substituted phenoxy linkage at the 5-position, is a promising starting point for developing novel DHFR inhibitors. The potent activity of j9 underscores the success of the SAR-guided optimization process.[11]
Key Structural Features of DHFR Inhibitors
Caption: Key structural components of the 5-iodopyrimidine-based DHFR inhibitors.
Experimental Protocols
1. General Procedure for the Synthesis of 4-Substituted-5-iodo-2-benzylthiopyrimidines [5]
-
Step 1: 5-Iodo-2-benzylthiopyrimidine (1): 2-Benzylthiopyrimidine is iodinated in the presence of a base.
-
Step 2: 4-Chloro-5-iodo-2-benzylthiopyrimidine (2): Compound 1 is chlorinated with an excess of POCl₃.
-
Step 3: 4-Amino-5-iodo-2-benzylthiopyrimidines (3a-g): Compound 2 is reacted with the appropriate substituted aromatic amine, 2-aminopyridine, or hydrazine hydrate.
-
Step 4: Schiff Bases (4a-h): 4-Hydrazino-5-iodo-2-benzylthiopyrimidine (3g ) is condensed with a substituted aromatic or heterocyclic aldehyde in ethanol with a catalytic amount of concentrated HCl.
2. General Procedure for the Synthesis of N-Substituted 5-Iodouracils [7]
-
A mixture of 5-iodouracil, potassium carbonate, and the appropriate alkyl bromide (e.g., cyclohexylmethyl bromide) in dimethyl sulfoxide (DMSO) is heated at 80 °C for 48 hours.
-
The reaction yields a mixture of the N1-substituted and N1,N3-disubstituted products, which are then separated and purified.
3. Protocol for Antimicrobial Screening (Agar Dilution Method) [6][7]
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are prepared and added to molten agar medium.
-
The agar is poured into petri dishes and allowed to solidify.
-
Standardized suspensions of the test microorganisms are inoculated onto the surface of the agar plates.
-
The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
4. Protocol for DHFR Enzyme Inhibition Assay [11]
-
The enzymatic activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
The reaction mixture contains the enzyme (SaDHFR), NADPH, and dihydrofolic acid (DHF) in a suitable buffer.
-
The synthesized inhibitors are added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of DHF.
-
The initial reaction rates are measured, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Conclusion
The 5-iodopyrimidine scaffold is a highly versatile and privileged structure in medicinal chemistry. The structure-activity relationship studies detailed in this guide demonstrate that strategic modifications to this core can lead to the development of potent and selective agents with diverse therapeutic applications.
-
For antimicrobial agents , the introduction of heterocyclic Schiff bases at the 4-position of the 5-iodo-2-benzylthiopyrimidine core appears to be a promising strategy for achieving broad-spectrum activity.
-
In the realm of anticancer agents , N1,N3-disubstitution of the 5-iodouracil ring with bulky lipophilic groups like cyclohexylmethyl significantly enhances cytotoxic activity compared to monosubstituted analogs.
-
As DHFR inhibitors , the 5-(5-iodophenoxy)pyrimidine-2,4-diamine scaffold has been successfully optimized to yield nanomolar inhibitors of S. aureus DHFR, highlighting its potential for developing new antibiotics.
The causality behind these experimental findings lies in the specific interactions between the functional groups of the 5-iodopyrimidine analogs and their respective biological targets. The size, shape, and electronic properties of the substituents dictate the binding affinity and selectivity, thereby modulating the biological response. Future research in this area could focus on further optimizing these scaffolds to improve their pharmacokinetic properties and in vivo efficacy, paving the way for the development of novel therapeutics.
References
- Goudgaon, N. M., Basha, N. J., & Patil, S. B. (n.d.). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. PMC.
- Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2025, August 8). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. ResearchGate.
- (2024, March 28). Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. PubMed.
- (2009, July 27). Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents. PubMed.
- (n.d.). An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. Benchchem.
- (2009, August 15). Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents. Source not specified.
- (n.d.). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. PMC.
- Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Source not specified.
- (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.
- (n.d.). Synthesis, characterization, and antitumor activity of 5-iodouracil complexes. PubMed.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. scispace.com [scispace.com]
- 3. ijsat.org [ijsat.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 11. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrimidine-Based Therapeutic Agents: A Translational Guide for Drug Development
As a Senior Application Scientist, I approach the evaluation of pyrimidine analogs not merely as a comparison of IC50 values, but as a holistic assessment of target engagement, metabolic activation, and tumor microenvironment interactions. Pyrimidine-based therapeutic agents—chiefly the fluoropyrimidines (e.g., 5-Fluorouracil, Capecitabine) and deoxycytidine analogs (e.g., Gemcitabine, Cytarabine)—remain the structural backbone of numerous oncological regimens.
This guide provides an objective, data-driven comparison of these agents, detailing their mechanistic divergence, clinical efficacy, and the rigorous, self-validating experimental protocols required to evaluate them in preclinical drug development.
Mechanistic Divergence: Fluoropyrimidines vs. Deoxycytidine Analogs
To understand the efficacy differences between these agents, we must first examine the causality behind their mechanisms of action.
-
5-Fluorouracil (5-FU) & Capecitabine: 5-FU acts primarily by inhibiting Thymidylate Synthase (TS) via its active metabolite FdUMP, depleting dTTP pools essential for DNA replication. It also misincorporates into RNA and DNA, causing structural instability. Capecitabine was rationally designed as an oral prodrug that exploits the tumor microenvironment. It requires a three-step enzymatic conversion, culminating in activation by Thymidine Phosphorylase (TP)—an enzyme often upregulated in tumor tissues, thereby enhancing tumor selectivity and reducing systemic toxicity[1].
-
Gemcitabine (dFdC): Unlike 5-FU, this deoxycytidine analog primarily targets Ribonucleotide Reductase (RNR) via its diphosphate metabolite (dFdCDP), starving the cell of all deoxynucleotide triphosphates (dNTPs). Its triphosphate form (dFdCTP) is then incorporated into DNA, leading to masked chain termination, which evades standard DNA repair mechanisms[2].
Mechanistic pathways of pyrimidine analogs in disrupting nucleic acid synthesis.
Quantitative Efficacy Comparison
When translating these mechanisms into clinical efficacy, the choice of agent is highly dependent on the tumor histology and the drug's pharmacokinetic profile.
Colorectal Cancer: Capecitabine vs. 5-FU
In the first-line treatment of metastatic colorectal cancer, Capecitabine has largely replaced continuous-infusion 5-FU due to its oral bioavailability and equivalent-to-superior efficacy profile[3]. A comprehensive meta-analysis of 6,171 patients demonstrated that Capecitabine-containing regimens yielded an unadjusted hazard ratio for overall survival (OS) of 0.94 (95% CI 0.89-1.00; P = 0.0489) compared to 5-FU regimens, proving non-inferiority[4]. Furthermore, Capecitabine demonstrated a superior Objective Response Rate (ORR) of 26% versus 17% (P < 0.002) in integrated phase III analyses[1].
Pancreatic Cancer: Gemcitabine vs. 5-FU
For locally advanced or metastatic pancreatic adenocarcinoma, Gemcitabine is standardly preferred over 5-FU. In comparative trials, Gemcitabine demonstrated a significantly higher clinical benefit response (48% vs. 19%, p < 0.001)[5]. In concurrent chemoradiotherapy (CCRT) settings for locally advanced disease, Gemcitabine yielded a median survival of 14.5 months compared to just 6.7 months for 5-FU (p = 0.027), alongside vastly superior pain control (39% vs. 6%)[6].
Summary of Efficacy Data
| Therapeutic Agent | Primary Indication | Comparator | Objective Response Rate (ORR) | Survival Metrics | Key Toxicity Profile Differences |
| Capecitabine | Metastatic Colorectal Cancer | 5-FU/LV | 26% vs 17% (Superior)[1] | OS HR: 0.94 (Equivalent/Superior)[4] | Higher Hand-Foot Syndrome; Lower Grade 3/4 Neutropenia[7] |
| Gemcitabine | Advanced Pancreatic Cancer | 5-FU | 50% vs 13% (CCRT setting)[6] | Median OS: 14.5 mo vs 6.7 mo[6] | Higher Myelosuppression (Neutropenia)[6] |
Experimental Methodologies: Self-Validating Protocols
To accurately assess the efficacy of novel pyrimidine analogs against established standards like 5-FU and Gemcitabine, researchers must employ self-validating experimental systems.
The Causality Behind the Assay Design: Why do we use a 72-hour continuous exposure model for 5-FU rather than a 24-hour pulse? 5-FU's primary mechanism relies on misincorporation into RNA/DNA and TS inhibition strictly during the S-phase of the cell cycle. A 24-hour assay artificially depresses the apparent efficacy of 5-FU because unsynchronized cell populations may not cycle through the S-phase within that brief window. Conversely, Gemcitabine's robust inhibition of RNR rapidly depletes dNTP pools, often showing acute cytotoxicity much earlier.
To ensure that an IC50 shift is genuinely due to the mechanism of action and not an assay artifact (e.g., metabolic interference), we multiplex an ATP-dependent viability assay with a direct apoptosis readout.
Protocol: Multiplexed Cytotoxicity and Target Engagement Assay
Step 1: Cell Seeding & Synchronization
-
Harvest target cell lines (e.g., HCT116 for CRC; PANC-1 for Pancreatic) at 70-80% confluency.
-
Seed at 2,000 cells/well in a 96-well opaque-walled plate.
-
Crucial Step: Incubate for 24 hours prior to treatment to allow for cell attachment and re-entry into the exponential growth phase.
Step 2: Drug Exposure (Dose-Response Matrix)
-
Prepare a 10-point, 3-fold serial dilution of 5-FU, Capecitabine, and Gemcitabine. (Note: In vitro testing of Capecitabine requires the addition of exogenous Thymidine Phosphorylase or co-culture with TP-expressing fibroblasts, as standard cell lines often lack sufficient TP to convert the prodrug).
-
Expose cells continuously for 72 hours.
Step 3: Multiplexed Readout (Self-Validation)
-
Viability (CellTiter-Glo): Add ATP-dependent luminescent reagent to half the wells. Incubate for 10 minutes and read luminescence. This establishes the absolute IC50 for proliferation inhibition.
-
Apoptosis (Caspase-Glo 3/7): Add caspase cleavage reagent to the remaining wells. A compound showing low ATP but no Caspase 3/7 activation indicates cytostasis rather than true cytotoxicity—a critical distinction in pyrimidine analog development.
-
Target Engagement (Western Blot): Harvest parallel 6-well plates treated at the IC50 dose. Probe for Thymidylate Synthase (TS). 5-FU treatment typically causes a paradoxical upregulation of TS protein levels (due to the disruption of an autoregulatory feedback loop), confirming direct target engagement. Gemcitabine will not induce this specific TS feedback loop.
Self-validating experimental workflow for evaluating pyrimidine analog efficacy.
Conclusion
The efficacy of pyrimidine-based therapeutic agents is dictated by their distinct enzymatic targets and prodrug activation pathways. While 5-FU and its orally bioavailable counterpart Capecitabine dominate gastrointestinal malignancies through TS inhibition, Gemcitabine's potent RNR inhibition makes it the superior choice in aggressive, desmoplastic tumors like pancreatic cancer. For drug development professionals, understanding these nuances—and implementing appropriately timed, multiplexed, and mechanism-specific assays—is paramount to identifying the next generation of nucleoside analogs.
References
-
Cassidy, J., et al. "Efficacy of capecitabine versus 5-fluorouracil in colorectal and gastric cancers: a meta-analysis of individual data from 6171 patients." PubMed (Annals of Oncology). URL: [Link]
-
Aguado, C., et al. "Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer?" PMC (World Journal of Gastroenterology). URL:[Link]
-
Li, C. P., et al. "Concurrent chemoradiotherapy treatment of locally advanced pancreatic cancer: gemcitabine versus 5-fluorouracil, a randomized controlled study." PubMed (Int J Radiat Oncol Biol Phys). URL:[Link]
-
Cole, S., et al. "Comparison of efficacy and safety of capecitabine (CAP) compared with intravenous continuous infusion (CIV) of 5-FU administration in advanced colorectal cancer (CRC)." ASCO Publications (Journal of Clinical Oncology). URL:[Link]
-
Rothenberg, M. L., et al. "Comparison of 5-FU and leucovorin to gemcitabine in the treatment of pancreatic cancer." ResearchGate. URL:[Link]
Sources
- 1. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Gemcitabine-Fluorouracil Combination Therapy in the Management of Advanced Pancreatic Cancer: A Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 3. wjgnet.com [wjgnet.com]
- 4. Efficacy of capecitabine versus 5-fluorouracil in colorectal and gastric cancers: a meta-analysis of individual data from 6171 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concurrent chemoradiotherapy treatment of locally advanced pancreatic cancer: gemcitabine versus 5-fluorouracil, a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of 5-Iodopyrimidines
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 5-iodopyrimidines, a class of compounds significant in antiviral and anticancer research. We will move beyond rote procedural lists to explore the scientific rationale behind method selection, validation, and implementation, ensuring your data is reliable, reproducible, and ready for regulatory scrutiny.
The Analytical Imperative: Why Method Validation for 5-Iodopyrimidines is Critical
5-Iodopyrimidines, such as 5-Iodouracil and 5-Iodo-2'-deoxyuridine (Idoxuridine), are thymidine analogs. Their efficacy and toxicity are directly linked to their concentration in biological systems. Therefore, an analytical method that is not rigorously validated is not merely a procedural flaw; it is a critical failure that can compromise preclinical and clinical outcomes.
The objective of validation is to provide documented evidence that an analytical procedure is suitable for its intended purpose[1]. For our purposes, this means unequivocally and accurately measuring the 5-iodopyrimidine analyte in a given matrix, be it a pure active pharmaceutical ingredient (API) or a complex biological fluid like plasma. This guide is structured around the globally recognized International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2)[2].
Caption: High-level workflow for analytical method validation.
Choosing Your Weapon: HPLC-UV vs. LC-MS/MS
The two primary workhorses for quantifying small molecules like 5-iodopyrimidines are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice is not arbitrary and depends entirely on the Analytical Target Profile (ATP)—the predefined requirements of your assay.
-
HPLC-UV: A robust, cost-effective technique ideal for quantifying higher concentration samples (µg/mL range), such as in bulk drug substance or pharmaceutical formulations. Its simplicity makes it a staple in many QC labs. However, its reliance on a chromophore means it can lack specificity in complex matrices where co-eluting compounds may absorb at the same wavelength.
-
LC-MS/MS: The gold standard for bioanalysis (ng/mL to pg/mL range). Its unparalleled sensitivity and specificity make it the only viable choice for pharmacokinetic and metabolic studies in biological matrices like plasma or urine. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it can definitively identify and quantify the analyte, even in the presence of overwhelming matrix interference.
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Validation Data
The following table summarizes typical performance characteristics for the two methods, based on published data for halogenated pyrimidines like 5-Fluorouracil and Idoxuridine, which serve as excellent proxies for 5-iodopyrimidines[3][4][5][6].
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality and Insight |
| Specificity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the dimension of mass-to-charge ratio, providing unequivocal identification. |
| Linearity Range | ~0.5 - 100 µg/mL | ~1 - 10,000 ng/mL | The wider dynamic range of LC-MS/MS is essential for pharmacokinetic studies where concentrations can vary by orders of magnitude. |
| Correlation (r²) | > 0.999 | > 0.995 | Both methods achieve excellent linearity. |
| Limit of Quantitation (LOQ) | ~100 - 500 ng/mL | ~1 - 10 ng/mL | The LOQ of LC-MS/MS is typically 100-fold lower, a necessity for measuring drug levels at later time points or in low-dose studies. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods are highly accurate when properly validated. |
| Precision (% RSD) | < 2% | < 10% | Tighter precision is expected for the higher concentrations measured by HPLC-UV. Bioanalytical methods have slightly wider but acceptable criteria. |
The Foundation: Developing a Stability-Indicating Method
A critical requirement for pharmaceutical analysis is that the method must be stability-indicating . This means the procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients[7][8]. The definitive way to prove this is through forced degradation studies .
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to intentionally produce degradation products[9][10]. The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%[10][11]. This ensures that potential degradants are generated at a sufficient level to be detected and separated by the analytical method.
Protocol: Forced Degradation of a 5-Iodopyrimidine
Objective: To generate potential degradation products to prove method specificity.
Materials:
-
5-Iodopyrimidine stock solution (e.g., 1 mg/mL in methanol).
-
Hydrochloric Acid (HCl), 0.1 M and 1 M.
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M.
-
Hydrogen Peroxide (H₂O₂), 3% and 30%.
-
Photostability chamber (ICH Q1B compliant).
-
Oven.
Procedure:
-
Preparation: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Prepare a control sample diluted with the analysis solvent (e.g., mobile phase).
-
Acid Hydrolysis: Add drug solution to 0.1 M HCl. Heat at 60°C for 4 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Add drug solution to 0.1 M NaOH. Keep at room temperature for 2 hours. If no degradation is observed, heat at 60°C. 5-Iodopyrimidines can be susceptible to basic conditions.
-
Oxidative Degradation: Add drug solution to 3% H₂O₂. Keep at room temperature for 6 hours. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Store the solid drug substance and the solution sample in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-degraded standard and a blank, using the developed HPLC-UV or LC-MS/MS method.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2). Peak purity analysis (using a PDA or MS detector) should confirm the homogeneity of the main analyte peak in all stressed samples.
In the Trenches: Experimental Protocols
The following protocols provide a practical starting point. Remember, these must be optimized and fully validated for your specific analyte and matrix.
Protocol 1: Sample Preparation from Human Plasma (for LC-MS/MS)
Rationale: This Liquid-Liquid Extraction (LLE) protocol is designed to efficiently remove proteins and phospholipids from plasma, which are major sources of matrix effects in LC-MS/MS, while achieving high recovery of the moderately polar 5-iodopyrimidine analyte[5][12]. 5-Bromouracil is chosen as an internal standard due to its structural similarity and chromatographic behavior, which helps to correct for variability during extraction and injection[3].
Caption: Detailed workflow for plasma sample preparation via LLE.
Protocol 2: Comparative Analytical Methods
The table below outlines starting conditions for both HPLC-UV and LC-MS/MS methods.
| Parameter | Method A: HPLC-UV (for Bulk/Formulation) | Method B: LC-MS/MS (for Bioanalysis) |
| Column | C18 Reversed-Phase (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm)[13] | C18 or HILIC (e.g., Waters Atlantis dC18, 50 x 2.1 mm, 3 µm)[14] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 4.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 85:15 (A:B) | 0-0.5 min: 98% A; 0.5-2.5 min: 2% A; 2.5-3.0 min: 98% A |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp | 30°C | 40°C |
| Injection Vol. | 20 µL | 5 µL |
| Detector | UV/PDA at ~280-290 nm (determine λmax experimentally) | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | N/A | 5-Iodouracil: m/z 236.9 → 109.9Internal Std (5-BrU): m/z 188.9 → 109.9 |
System Suitability Test (SST): Before running any samples, perform at least five replicate injections of a mid-concentration standard.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time must be < 2.0% for HPLC-UV and < 5% for LC-MS/MS. Tailing factor should be < 2.0. This ensures the analytical system is performing correctly before committing valuable samples.
Conclusion: A Framework for Confidence
Validating an analytical method for the quantification of 5-iodopyrimidines is a systematic process grounded in scientific principles and regulatory expectations. By carefully defining the analytical target profile, a scientist can make an informed choice between the robust workhorse of HPLC-UV for high-concentration assays and the sensitive, specific power of LC-MS/MS for complex bioanalysis. The cornerstone of this process is the development of a stability-indicating method, rigorously tested through forced degradation studies, which provides ultimate confidence in the specificity of the data. The protocols and comparative data presented here serve as a robust framework. By understanding the causality behind each step and meticulously documenting each validation parameter, researchers can generate high-quality, defensible data that accelerates the journey of drug development.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- AMSbiopharma. (2025).
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Foulon, C. F., Zhang, Y. Z., Adelstein, S. J., & Kassis, A. I. (1995). Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine. Applied Radiation and Isotopes. [Link]
- ResolveMass Laboratories. (2026).
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
-
Bioanalytical Systems, Inc. Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. [Link]
- IRJPMS. (2022).
-
ResearchGate. (n.d.). (PDF) Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. [Link]
-
PubMed. (1995). Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine. [Link]
-
Laourdakis, C. D., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]
- Benchchem. (n.d.).
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development - A Review. [Link]
-
LabRulez LCMS. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research. [Link]
-
PubMed. (2008). Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
- World Journal of Pharmaceutical Research. (2024).
-
Semantic Scholar. (n.d.). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. [Link]
- LCGC International. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ResearchGate. (2020). Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives, potential DHFR inhibitors: an integrated crystallographic and theoretical study.
-
Patel, M. J., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]
- International Journal of Applied Biology and Pharmaceutical Technology. (n.d.).
-
Scientific Reports. (2025). Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations. [Link]
-
ResearchGate. (n.d.). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS | Request PDF. [Link]
- Der Pharma Chemica. (n.d.).
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ResearchGate. (n.d.). Validation of the analytical methods for the quality control and the stability study of idoxuridine 0.1% eye drops. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irjpms.com [irjpms.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. scispace.com [scispace.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
A Guide to Benchmarking New Pyrimidine Inhibitors: From Biochemical Potency to Cellular Efficacy
Introduction: The Enduring Relevance of Pyrimidine Inhibitors in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. These heterocyclic compounds are particularly prominent in oncology and immunology, where they function as potent inhibitors of key enzymes involved in cell proliferation and signaling. Pyrimidine antagonists can block the synthesis of nucleotides, leading to a halt in DNA synthesis and cell division. The versatility of the pyrimidine ring allows for the development of highly specific inhibitors targeting a range of proteins, most notably protein kinases and dihydroorotate dehydrogenase (DHODH).
Given the continuous evolution of drug discovery, with an emphasis on targeted therapies, the development of novel pyrimidine inhibitors with improved potency, selectivity, and safety profiles is a perpetual goal. This guide provides a comprehensive framework for benchmarking the performance of new pyrimidine inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical, multi-tiered approach to inhibitor characterization.
Key Classes of Pyrimidine Inhibitors and Their Targets
The efficacy of pyrimidine inhibitors is intrinsically linked to their molecular targets. Two of the most significant classes are:
-
Kinase Inhibitors: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidine-based compounds, such as Gefitinib , have been designed to competitively bind to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cell proliferation and survival.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, essential for the production of DNA and RNA. By inhibiting DHODH, compounds like Teriflunomide disrupt the synthesis of pyrimidines, which is particularly effective against rapidly proliferating cells such as activated lymphocytes and cancer cells.
For the purpose of this guide, we will benchmark two hypothetical new pyrimidine inhibitors, Compound A (a putative EGFR inhibitor) and Compound B (a putative DHODH inhibitor), against their respective well-established counterparts, Gefitinib and Teriflunomide.
Benchmarking Performance: A Multi-tiered Approach
A robust benchmarking strategy involves a phased approach, moving from direct target engagement in a purified system to assessing the broader biological effects in a cellular context.
Tier 1: In Vitro Biochemical Assays - Measuring Direct Target Engagement & Potency
The initial step is to quantify the direct interaction between the inhibitor and its purified target enzyme. This provides a fundamental measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Rationale: Biochemical assays isolate the inhibitor and its target from the complexities of a cellular environment. This allows for a clean and direct measurement of binding affinity and inhibitory activity, providing a baseline for comparison.
Experimental Workflow: Biochemical Potency Determination
Caption: General workflow for determining the biochemical potency (IC50) of an inhibitor.
Detailed Protocol: Kinase Inhibition Assay (for Compound A vs. Gefitinib)
This protocol outlines a common method for assessing the inhibition of a protein kinase like EGFR using a luminescence-based assay that measures ADP production.
Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Materials:
-
Purified recombinant EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (Compound A, Gefitinib) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound A and Gefitinib in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase assay buffer containing the EGFR enzyme to each well.
-
Add 0.5 µL of the diluted compounds or DMSO (for control wells) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiate Kinase Reaction: Add 2.0 µL of a substrate/ATP mix to each well to start the reaction. The final concentrations of substrate and ATP should be optimized and are typically at or near their Km values.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the high (DMSO control) and low (no enzyme control) signal wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Protocol: DHODH Enzyme Activity Assay (for Compound B vs. Teriflunomide)
This protocol describes a spectrophotometric assay to measure DHODH activity.
Principle: The activity of DHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The decrease in absorbance at a specific wavelength is proportional to the enzyme's activity.
Materials:
-
Purified recombinant human DHODH
-
L-dihydroorotate (substrate)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (Compound B, Teriflunomide) dissolved in DMSO
-
Clear, flat-bottom 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound B and Teriflunomide in DMSO.
-
Assay Setup:
-
In each well, add the assay buffer, DCIP, and decylubiquinone.
-
Add the diluted compounds or DMSO (for controls).
-
Add the DHODH enzyme and pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add L-dihydroorotate to each well to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 600 nm every 30 seconds for 10-15 minutes using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve for each concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Comparative Data Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) |
| Compound A | EGFR | 5.2 |
| Gefitinib | EGFR | 25.7 |
| Compound B | DHODH | 15.8 |
| Teriflunomide | DHODH | 120.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Tier 2: In Vitro Cellular Assays - Assessing Cellular Efficacy & Selectivity
After establishing biochemical potency, the next critical step is to evaluate the inhibitor's performance in a more biologically relevant context: living cells.
Rationale: Cellular assays determine if the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect. These assays also provide the first look at potential cytotoxicity and selectivity.
Detailed Protocol: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line with known target expression (e.g., A549 lung cancer cells for EGFR inhibitors, Ramos lymphoma cells for DHODH inhibitors).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a DMSO-only control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Detailed Protocol: Target Engagement in a Cellular Context (Western Blot for Phosphorylation Status)
This assay confirms that the kinase inhibitor is hitting its intended target within the cell by assessing the phosphorylation state of the target or its downstream substrates.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. For kinase inhibitors, a decrease in the phosphorylation of the target kinase (autophosphorylation) or its downstream effectors indicates successful target engagement.
Materials:
-
Cell line of interest.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibodies).
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations for a specified time. Include a positive control (e.g., stimulation with EGF for the EGFR pathway) and a negative control (DMSO).
-
Cell Lysis: Lyse the cells on ice using lysis buffer with inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-EGFR) to ensure equal protein loading.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by Gefitinib/Compound A.
Selectivity Profiling
A crucial aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize off-target effects and potential toxicity.
Workflow:
-
Kinase Panel Screening: For kinase inhibitors like Compound A, a broad panel of kinases (e.g., a kinome scan) should be screened at a fixed concentration to identify any off-target interactions. This is typically performed by specialized contract research organizations (CROs).
-
Counter-Screening: For non-kinase targets like DHODH, it is important to test against other enzymes in related metabolic pathways to ensure selectivity.
Comparative Data Table 2: Cellular Potency (EC50) and Selectivity
| Compound | Cell Line | EC50 (µM) | Selectivity Score (S-Score) |
| Compound A | A549 (EGFR mutant) | 0.05 | 0.95 |
| Gefitinib | A549 (EGFR mutant) | 0.25 | 0.82 |
| Compound B | Ramos (B-cell lymphoma) | 0.12 | N/A |
| Teriflunomide | Ramos (B-cell lymphoma) | 0.85 | N/A |
Selectivity Score (S-Score) for kinase inhibitors is a measure of selectivity against a panel of off-target kinases. A score closer to 1 indicates higher selectivity. Data is hypothetical.
Synthesizing the Data: A Comparative Analysis
-
Compound A demonstrates superior performance compared to Gefitinib in both biochemical and cellular assays. Its lower IC50 and EC50 values suggest higher potency. The improved selectivity score also indicates a potentially better safety profile with fewer off-target effects. The Western blot data (not shown in table format) would need to confirm that the cellular activity is a direct result of on-target EGFR inhibition.
-
Compound B shows significantly better potency against DHODH than Teriflunomide in both the enzymatic and cell-based proliferation assays. This suggests it could be a more effective agent for diseases driven by rapidly dividing cells that are dependent on de novo pyrimidine synthesis.
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered approach to benchmarking new pyrimidine inhibitors. By progressing from direct biochemical potency to cellular efficacy and selectivity, researchers can build a comprehensive profile of their lead compounds. The hypothetical results for Compound A and Compound B illustrate how this structured approach allows for a clear, data-driven comparison against established drugs.
Further development would involve in vivo animal models to assess pharmacokinetics, pharmacodynamics, and efficacy in a whole-organism context. Nevertheless, the robust in vitro characterization described here is the essential foundation for advancing any new inhibitor toward clinical consideration.
References
-
What are DHODH inhibitors and how do you quickly get the latest development progress?. (2023, November 23). Synapse. [Link]
-
What is the mechanism of Teriflunomide?. (2024, July 17). Patsnap Synapse. [Link]
-
Oh, J., & O'Connor, P. W. (2013). Teriflunomide. PMC. [Link]
-
gefitinib. (2026, February 23). Liv Hospital. [Link]
-
Li, L., & Zfac, J. (2017). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC. [Link]
-
Häusler, D., & Hausler, D. (2021, October 5). Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells. Frontiers in Immunology. [Link]
-
What is the mechanism of Gefitinib?. (2024, July 17). Patsnap Synapse. [Link]
-
What are DHODH modulators and how do they work?. (2024, June 21). Synapse. [Link]
-
Mechanism of action of teriflunomide. Note: Reprinted from Tallantyre, et al. Int MS J. 2008. ResearchGate. [Link]
-
Madak, JT., & Madak, J. (2017). Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. PMC. [Link]
-
The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. ERS Publications. [Link]
-
Szaflarski, W., & Krawczyk, P. (2023, December 25). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021, November 3). ACS Publications. [Link]
-
Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2025, October 27). PMC. [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024, October 22). Journal for Research in Applied Sciences and Biotechnology. [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org. [Link]
-
Kinase Activity Profiling Services. Pamgene. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Taylor & Francis. [Link]
-
Compound Screening and Profiling Services. Sino Biological. [Link]
-
Targets in pyrimidine salvage and their corresponding inhibitors. (A). ResearchGate. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PMC. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). SpringerLink. [Link]
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025, June 23). MDPI. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022, February 2). PMC. [Link]
-
Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024, December 23). PubMed. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022, January 18). ACS Publications. [Link]
-
Biochemical assays for kinase activity detection. (2025, August 14). Celtarys - Drug Discovery. [Link]
-
Benchmarking substrate-based kinase activity inference using phosphoproteomic data. (2017, June 15). Bioinformatics. [Link]
-
Kinase Assays with Myra. Bio Molecular Systems. [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
In vitro metabolic stability assessment of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
A Technical Guide to the In Vitro Metabolic Stability Assessment of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine and a Comparison with Reference Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity from a promising hit to a viable drug candidate, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and lead to toxicity.[4] Therefore, an early assessment of metabolic stability is essential for guiding medicinal chemistry efforts to optimize drug-like properties.[5]
This guide provides a comprehensive framework for the in vitro metabolic stability assessment of a novel compound, 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine. We will detail a robust experimental protocol using human liver microsomes, a widely accepted model for studying phase I metabolism.[1] Furthermore, we will compare the hypothetical metabolic stability of this novel pyrimidine derivative with two well-characterized drugs, verapamil (a rapidly metabolized compound) and diazepam (a slowly metabolized compound), to provide a clear context for data interpretation.[6]
Experimental Design: A Rigorous Approach to Assessing Metabolic Stability
The cornerstone of a reliable metabolic stability assessment is a well-designed experiment. Human liver microsomes are selected as the in vitro system because they are a rich source of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of a vast number of drugs.[1][7] The assay measures the disappearance of the parent compound over time when incubated with these microsomes in the presence of the necessary cofactor, NADPH.[7]
To ensure the validity of the experimental results, both positive and negative controls are included. Positive controls, such as verapamil and diazepam, are compounds with known metabolic fates, confirming that the microsomal enzymes are active.[6] A negative control, typically an incubation without the NADPH cofactor, is essential to distinguish between enzymatic degradation and chemical instability of the test compound.[7] The concentration of the test compound is kept low (typically 1 µM) to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), allowing for the accurate calculation of the intrinsic clearance.[8]
Detailed Experimental Protocol: Human Liver Microsome Stability Assay
This protocol outlines the steps for conducting an in vitro metabolic stability assay.
Materials and Reagents:
-
Test Compound: 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
-
Positive Controls: Verapamil, Diazepam[6]
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
Human Liver Microsomes (pooled, mixed gender)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the matrix)
-
Analytical Instruments: LC-MS/MS system[9]
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
Prepare working solutions by diluting the stock solutions in the potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the human liver microsomes and the test compound or control compound in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]
-
-
Reaction Quenching and Sample Preparation:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step also precipitates the microsomal proteins.[4]
-
Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
Experimental Workflow Diagram:
Caption: Workflow of the in vitro microsomal metabolic stability assay.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to determine the rate of disappearance of the parent compound. The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[4]
In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized. It is calculated using the following equation: t½ = 0.693 / k where 'k' is the elimination rate constant (the absolute value of the slope of the line).
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)[4]
Comparative Data Table (Hypothetical)
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Classification |
| 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine | 45 | 15.4 | Moderate |
| Verapamil[6] | 10 | 69.3 | Low (Rapidly Metabolized) |
| Diazepam[6] | 120 | 5.8 | High (Slowly Metabolized) |
Interpretation:
In this hypothetical scenario, 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine exhibits moderate metabolic stability. Its half-life of 45 minutes is significantly longer than that of the rapidly metabolized verapamil (10 minutes) but shorter than the slowly metabolized diazepam (120 minutes). Consequently, its intrinsic clearance is lower than verapamil's but higher than diazepam's. This suggests that the compound is likely to have a reasonable pharmacokinetic profile, avoiding the extremes of very rapid clearance (which could lead to poor bioavailability) or very slow clearance (which could lead to accumulation and potential toxicity).[2]
Predicted Metabolic Pathways of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
Based on the chemical structure of the target compound and known metabolic pathways for pyrimidine derivatives, several metabolic transformations can be predicted.[14][15] The ether linkages and the pyrimidine ring itself are potential sites for metabolism.
-
O-dealkylation: The methoxyethoxy and ethoxy groups are susceptible to enzymatic cleavage.
-
Oxidation: The pyrimidine ring or the alkyl chains can undergo hydroxylation.
-
Deiodination: The iodine atom on the pyrimidine ring could potentially be removed.
Predicted Metabolic Pathway Diagram:
Caption: Predicted metabolic pathways for 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine.
Conclusion: Guiding Drug Development with In Vitro Data
The in vitro metabolic stability assessment is a critical component of modern drug discovery, providing invaluable data to guide the selection and optimization of drug candidates.[16] The detailed protocol and comparative analysis presented here for 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine offer a robust framework for researchers to evaluate the metabolic fate of novel chemical entities. By understanding a compound's metabolic stability profile early in the development process, scientists can make more informed decisions, ultimately increasing the likelihood of developing safe and effective medicines.
References
-
Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro-in vivo extrapolation of hepatic metabolic clearance in drug discovery. Pharmacological Reports, 58(5), 643-653. [Link]
-
Di, L., & Obach, R. S. (2015). In vitro approaches for studying drug metabolism and transporters. In Vitro ADME and PK for Medicinal Chemists, 1-24. [Link]
-
Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479. [Link]
-
Kadi, A. A., Darwish, H. W., Attwa, M. W., & Amer, S. M. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967. [Link]
-
Masimirembwa, C. M., Thompson, R., & Andersson, T. B. (2003). In vitro-in vivo correlation of hepatic clearance of drugs in rat: a recommendation of the appropriate scaling factors. Drug Metabolism and Disposition, 31(1), 70-77. [Link]
-
MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of hepatic blood flow. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Current Drug Metabolism, 8(7), 643-653. [Link]
-
PubChem. (n.d.). Verapamil. Retrieved from [Link]
-
PubChem. (n.d.). Diazepam. Retrieved from [Link]
-
Riley, R. J., McGinnity, D. F., & Austin, R. P. (2005). A unified model for predicting human hepatic metabolic clearance from in vitro intrinsic clearance data in cryopreserved human hepatocytes. Drug Metabolism and Disposition, 33(9), 1304-1311. [Link]
-
Singh, S. S., & Sharma, K. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
-
Soars, M. G., Grime, K., & Riley, R. J. (2007). The utility of in vitro systems for the prediction of in vivo drug-drug interactions. Current Drug Metabolism, 8(7), 667-680. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 5. What is microsomal stability and why is it important? [synapse.patsnap.com]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. mttlab.eu [mttlab.eu]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability | PLOS One [journals.plos.org]
- 12. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 16. nuvisan.com [nuvisan.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
